(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1-ethyl-5-methylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-9-6(2)7(5-10)4-8-9/h4,10H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYVPWYZXQJMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354892 | |
| Record name | (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494214-31-2 | |
| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494214-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol
For researchers, scientists, and professionals in drug development, (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol is a valuable heterocyclic building block. Its synthesis is a multi-step process that can be accomplished through various routes. This guide details a common and effective pathway, including experimental protocols and quantitative data, to provide a comprehensive resource for its preparation.
A prevalent and logical synthetic approach for this compound involves a two-step process. The first step is the formylation of 1-ethyl-5-methyl-1H-pyrazole to yield the key intermediate, 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. This is commonly achieved through the Vilsmeier-Haack reaction. The subsequent step involves the reduction of this aldehyde to the desired primary alcohol.
Experimental Protocols
Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2]
Materials:
-
1-ethyl-5-methyl-1H-pyrazole
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 1-ethyl-5-methyl-1H-pyrazole in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-dimethylformamide (DMF) to the solution.
-
Slowly add phosphoryl chloride (POCl₃) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated sodium bicarbonate solution to neutralize the excess reagents.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde to this compound
The reduction of the aldehyde to the primary alcohol can be effectively carried out using a mild reducing agent such as sodium borohydride.
Materials:
-
1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Distilled water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in a mixture of methanol and dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of distilled water, followed by 1 M HCl to neutralize the excess sodium borohydride.
-
Adjust the pH of the solution to approximately 7 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
If necessary, the product can be further purified by column chromatography.
Quantitative Data
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | 1-ethyl-5-methyl-1H-pyrazole | 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | POCl₃, DMF | Dichloromethane | 75-85 | >95 |
| 2 | 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | This compound | NaBH₄ | Methanol, Dichloromethane | 85-95 | >98 |
Visualizing the Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthesis workflow for this compound.
This technical guide provides a foundational understanding of a common synthetic route to this compound. Researchers can adapt and optimize these protocols based on their specific laboratory conditions and available resources.
References
Synthesis of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic route for the preparation of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol, a valuable building block in the development of novel chemical entities for the pharmaceutical and agrochemical industries. The synthesis is predicated on the chemical reduction of the corresponding pyrazole-4-carbaldehyde.
Synthetic Pathway Overview
The preparation of this compound is most directly achieved through the reduction of the aldehyde precursor, 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. This transformation is a standard and efficient method for the synthesis of primary alcohols. The overall reaction is depicted below:
Caption: Synthetic pathway for this compound.
Experimental Protocol
This section details the experimental methodology for the synthesis of this compound from 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. The protocol is based on analogous, well-established reduction procedures for similar pyrazole derivatives[1].
Materials:
-
1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol (for NaBH₄ reduction) or Tetrahydrofuran (THF, anhydrous, for LiAlH₄ reduction)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure using Sodium Borohydride (Preferred for safety and ease of handling):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol. Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: To the stirred solution, slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Procedure using Lithium Aluminum Hydride (For potentially higher reactivity):
Note: LiAlH₄ is a highly reactive and pyrophoric reagent. This procedure should only be performed by trained personnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.1 - 1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Addition of Substrate: Dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion as indicated by TLC.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add deionized water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then deionized water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filtration: A granular precipitate should form. Stir the mixture for 15-30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF.
-
Drying and Solvent Evaporation: Dry the filtrate over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the product.
-
Purification: Purify as needed by column chromatography.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| Typical Yield | 85-95% (expected) |
| Physical Appearance | White to off-white solid or colorless oil |
| Purity (post-purification) | >95% |
Logical Workflow for Synthesis
The logical workflow for the synthesis and characterization of the target compound is outlined below.
References
(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol is a substituted pyrazole derivative. The pyrazole nucleus is a well-established pharmacophore found in a variety of biologically active compounds. This technical guide provides a summary of the available information on the chemical structure, properties, and a proposed synthetic route for this compound. Due to the limited availability of specific experimental data for this compound, some properties are estimated based on structurally similar molecules.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrazole ring substituted with an ethyl group at the N1 position, a methyl group at the C5 position, and a hydroxymethyl group at the C4 position.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol (Isomer)[1] | (1-methyl-1H-pyrazol-4-yl)methanol (Analogue) |
| CAS Number | 494214-31-2 | 1006464-74-9 | 112029-98-8 |
| Molecular Formula | C₇H₁₂N₂O | C₇H₁₂N₂O | C₅H₈N₂O |
| Molecular Weight | 140.18 g/mol | 140.18 g/mol | 112.13 g/mol |
| IUPAC Name | This compound | (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol | (1-methyl-1H-pyrazol-4-yl)methanol |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
| XLogP3 | Data not available | 0.1 | -0.7 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |
| Rotatable Bond Count | 2 | 2 | 2 |
Note: Some properties for this compound are not publicly available and are therefore listed as "Data not available". The properties of the isomer and analogue are provided for comparative purposes.
Proposed Synthesis
Proposed Experimental Protocol:
Step 1: Synthesis of Ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate
A common method for the synthesis of the pyrazole core is the condensation of a β-dicarbonyl compound with a hydrazine. For this specific molecule, the reaction would involve ethyl 2-formyl-3-oxobutanoate and ethylhydrazine.
-
Materials: Ethyl 2-formyl-3-oxobutanoate, ethylhydrazine, ethanol, catalytic amount of acid (e.g., acetic acid).
-
Procedure:
-
Dissolve ethyl 2-formyl-3-oxobutanoate in ethanol.
-
Add ethylhydrazine to the solution, followed by a catalytic amount of acetic acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate.
-
Step 2: Reduction to this compound
The synthesized ester can then be reduced to the corresponding alcohol using a suitable reducing agent, such as lithium aluminum hydride (LAH). A detailed protocol for a similar reduction is available for the synthesis of (1H-pyrazol-4-yl)methanol[2].
-
Materials: Ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate, lithium aluminum hydride (LAH), anhydrous tetrahydrofuran (THF), water, 1 M sodium hydroxide (NaOH) solution, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LAH in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate in anhydrous THF to the LAH suspension.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the mixture in an ice bath and carefully quench the reaction by the sequential dropwise addition of water, followed by 1 M NaOH solution.
-
Stir the resulting mixture for 20 minutes.
-
Add anhydrous MgSO₄ to dry the mixture and stir for an additional 30 minutes at room temperature.
-
Filter the solids through celite and wash the filter cake with THF and methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.
-
Proposed Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are limited, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological activities. These include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.
Given this, this compound could serve as a valuable building block in drug discovery programs. Its structural features could be modified to optimize binding to various biological targets. Further research is warranted to explore the specific biological profile of this compound and its potential therapeutic applications.
Conclusion
This technical guide provides a consolidated overview of the current knowledge on this compound. While specific experimental data for this compound is scarce, this document offers a foundational understanding of its structure, a plausible synthetic route with a detailed proposed protocol, and an outlook on its potential in medicinal chemistry. It is anticipated that this information will be a valuable resource for researchers and professionals in the field of drug development. Further experimental investigation is necessary to fully characterize its physicochemical properties and biological activities.
References
The Multifaceted Biological Activities of Pyrazolyl Methanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically approved drugs.[1][2] Among the vast array of pyrazole-containing compounds, pyrazolyl methanol derivatives have emerged as a particularly promising class, exhibiting significant potential in the fields of oncology, infectious diseases, and inflammation. This technical guide provides an in-depth exploration of the biological activities of pyrazolyl methanol derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity: Targeting Key Signaling Pathways
Pyrazolyl methanol derivatives have shown remarkable efficacy as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[3][4][5] A significant body of research highlights their ability to target and inhibit key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[5][6]
Quantitative Data on Anticancer Activity
The anticancer potential of pyrazolyl methanol derivatives is underscored by their potent inhibitory activity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-linked Chalcone | MCF-7 (Breast) | 2.13 ± 0.80 | [7] |
| Pyrazole-linked Chalcone | SiHa (Cervical) | 4.34 ± 0.98 | [7] |
| Pyrazole-linked Chalcone | PC-3 (Prostate) | 4.46 ± 0.53 | [7] |
| Diphenyl Pyrazole-Chalcone | HNO-97 (Head and Neck) | 10 | [8] |
| 1,3,5-Trisubstituted Pyrazole | Huh7 (Liver) | 1.6 | [9] |
| 1,3,5-Trisubstituted Pyrazole | MCF-7 (Breast) | 3.3 | [9] |
| 1,3,5-Trisubstituted Pyrazole | HCT116 (Colon) | 1.1 | [9] |
| Pyrazole Benzamide | HCT-116 (Colon) | 7.74 - 82.49 (µg/mL) | [3] |
| Pyrazole Benzamide | MCF-7 (Breast) | 4.98 - 92.62 (µg/mL) | [3] |
| Pyrazole-based Hybrids | A549 (Lung) | 42.79 | [5] |
| Indenopyrazole Analogue | Various | Nanomolar potency | [10] |
| Pyrazole derivative (3f) | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [11] |
Signaling Pathway Inhibition
The anticancer activity of many pyrazolyl methanol derivatives stems from their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival.
Caption: Inhibition of key cancer signaling pathways by pyrazolyl methanol derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
Pyrazolyl methanol derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[12][13] Their antimicrobial efficacy is often attributed to their ability to interfere with essential cellular processes in these pathogens.
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents MIC values for various pyrazolyl methanol derivatives against different microbial strains.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazolyl 1,3,4-Thiadiazine | Staphylococcus aureus | 62.5 - 125 | [13] |
| Pyrazolyl 1,3,4-Thiadiazine | Candida albicans | 2.9 - 7.8 | [13] |
| Substituted Pyrazole | Escherichia coli | 0.25 | [14] |
| Substituted Pyrazole | Streptococcus epidermidis | 0.25 | [14] |
| Substituted Pyrazole | Aspergillus niger | 1 | [14] |
| Pyrazole-based Sulfonamide | Various bacteria and fungi | Potent activity | [15] |
| Pyrazole Acetohydrazide | Various bacteria and fungi | Significant potential | [16] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a complex biological response implicated in numerous diseases. Pyrazolyl methanol derivatives have emerged as potent anti-inflammatory agents, often acting through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).[14][17][18]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has been evaluated in various in vitro and in vivo models.
| Compound | Assay | Activity | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Carrageenan-induced rat paw edema | Better than Diclofenac sodium | [14] |
| Pyrazoline derivative | Carrageenan-induced paw edema | Potent inhibition | [17] |
| Pyrazole derivative (6g) | IL-6 expression in BV2 cells | IC50 = 9.562 µM | [19] |
Mechanism of Anti-inflammatory Action
A key mechanism underlying the anti-inflammatory effects of pyrazolyl methanol derivatives is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[19]
Caption: Inhibition of the NF-κB signaling pathway by pyrazolyl methanol derivatives.
Experimental Protocols
The synthesis and biological evaluation of pyrazolyl methanol derivatives involve a series of well-established experimental procedures.
General Synthesis of Pyrazolyl Methanol Derivatives
A common synthetic route to pyrazolyl methanol derivatives involves the Vilsmeier-Haack reaction to introduce a formyl group onto the pyrazole ring, followed by reduction or further reaction of the aldehyde. A generalized workflow is presented below.[20]
References
- 1. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors [mdpi.com]
- 8. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmatutor.org [pharmatutor.org]
- 19. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the chemical compound (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol, including its chemical identifiers, relevant synthesis protocols, and a review of the biological activities associated with this class of molecules. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.
Core Compound Identifiers
Precise identification of chemical compounds is critical for research and development. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 494214-31-2[1][2] |
| IUPAC Name | This compound |
| Molecular Formula | C7H12N2O |
| SMILES | C1=C(CO)C(=NN1CC)C |
| InChI | InChI=1S/C7H12N2O/c1-3-9-7(2)5(4-10)6-8-9/h6,10H,3-4H2,1-2H3 |
| InChIKey | N/A |
Synthesis and Experimental Protocols
A representative synthetic workflow is outlined below:
General Experimental Protocol for the Synthesis of 4-Hydroxymethyl Pyrazoles (Illustrative):
-
Synthesis of the Pyrazole Core: The formation of the 1,5-substituted pyrazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For the target molecule, this would involve the reaction of a suitable beta-diketone with ethylhydrazine.
-
Formylation of the Pyrazole Ring: The introduction of a formyl group at the 4-position of the pyrazole ring can be accomplished via the Vilsmeier-Haack reaction. This reaction typically employs phosphoryl chloride (POCl3) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.
-
Reduction of the Formyl Group: The final step involves the reduction of the 4-formylpyrazole to the corresponding 4-hydroxymethylpyrazole. This reduction can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol.
-
Procedure: To a solution of the 4-formylpyrazole in methanol, cooled in an ice bath, sodium borohydride is added portion-wise. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.
-
Biological and Pharmacological Context
While specific biological data for this compound is not extensively documented, the pyrazole scaffold is a well-recognized privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Derivatives of pyrazole are known to exhibit a wide range of biological activities.
The biological relevance of substituted pyrazoles can be broadly categorized, and a logical relationship for their potential mechanism of action is depicted below:
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data (e.g., IC50, Ki, LD50) specifically for this compound. Research in this area is encouraged to elucidate the specific biological and toxicological profile of this compound. The table below is provided as a template for future data compilation.
| Data Type | Value | Units | Assay Conditions | Reference |
| IC50 | - | µM | - | - |
| Ki | - | µM | - | - |
| LD50 | - | mg/kg | - | - |
| Solubility | - | mg/mL | - | - |
| LogP | - | - | - | - |
Conclusion
This compound is a substituted pyrazole with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its chemical identity and outlines general synthetic approaches. The well-established biological activities of the pyrazole scaffold suggest that this compound and its analogs could be valuable starting points for the development of novel therapeutic agents. Further experimental studies are required to fully characterize its physicochemical properties, biological activity, and therapeutic potential.
References
A Technical Guide to Substituted Pyrazole Methanols: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazole methanols represent a promising class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their versatile scaffold allows for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive literature review of substituted pyrazole methanols, focusing on their synthesis, quantitative biological data, and detailed experimental protocols to aid researchers in their drug discovery and development endeavors.
Core Synthesis Strategies
The synthesis of substituted pyrazole methanols typically involves a two-step process: the formation of a pyrazole-4-carbaldehyde intermediate followed by its reduction to the corresponding methanol.
A prevalent method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[1][2][3][4][5] This reaction utilizes a Vilsmeier reagent, commonly generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an activated aromatic or heterocyclic ring. In the context of pyrazole synthesis, hydrazones are frequently used as precursors, which undergo cyclization and formylation in a one-pot reaction.[1][2][3]
Once the pyrazole-4-carbaldehyde is obtained, the crucial next step is its reduction to the corresponding pyrazolylmethanol. While specific protocols for this reduction step for a wide range of substituted pyrazole-4-carbaldehydes are not extensively detailed in the readily available literature, standard reducing agents for aldehydes, such as sodium borohydride (NaBH₄) in an alcoholic solvent, are commonly employed for this transformation.
The general synthetic workflow can be visualized as follows:
Biological Activities and Quantitative Data
Substituted pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anticancer and antimicrobial effects.[6][7][8][9][10][11][12][13] While comprehensive quantitative data specifically for substituted pyrazole methanols is an emerging area of research, the existing data for related pyrazole structures provides a strong rationale for their investigation.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of substituted pyrazoles against various cancer cell lines.[6][9][13][14][15][16][17][18][19] The mechanism of action often involves the inhibition of critical cellular targets such as protein kinases.[20] The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Anticancer Activity of Selected Substituted Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivatives | Various | Varies | [20] |
| 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivative (Compound 7) | A549 (Lung Carcinoma) | 6.52 | [13] |
| 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivative (Compound 7) | PC3 (Prostate Cancer) | 9.13 | [13] |
| 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivative (Compound 2) | HepG2 (Hepatocellular Carcinoma) | 9.13 | [13] |
| Thiophene-based N-phenyl pyrazoline (Pyrazoline 5) | T47D (Breast Cancer) | < 29.62 | [18] |
| Thiophene-based N-phenyl pyrazoline (Pyrazoline 5) | 4T1 (Breast Cancer) | < 29.62 | [18] |
| Thiophene-based N-phenyl pyrazoline (Pyrazoline 5) | HeLa (Cervical Cancer) | < 29.62 | [18] |
| Thiophene-based N-phenyl pyrazoline (Pyrazoline 5) | WiDr (Colon Cancer) | < 29.62 | [18] |
| 1H-Benzofuro[3,2-c]pyrazole derivative (4a) | A549 (Lung Cancer) | 0.19 | [17] |
| 1H-Benzofuro[3,2-c]pyrazole derivative (4a) | K562 (Leukemia) | 0.26 | [17] |
| Pyrazole derivative (5b) | K562 (Leukemia) | 0.021 | [17] |
| Pyrazole derivative (5b) | A549 (Lung Cancer) | 0.69 | [17] |
Note: The data presented is for a variety of substituted pyrazole derivatives, highlighting the potential of the scaffold. Data for pyrazole methanols is still emerging.
Antimicrobial Activity
The pyrazole nucleus is also a key pharmacophore in the development of novel antimicrobial agents.[7][8][10][11][12][13] The antimicrobial efficacy is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Antimicrobial Activity of Selected Substituted Pyrazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl substituted pyrazole (Compound 30) | Gram-positive bacteria | 6.25 | [8] |
| Pyrazole analogue (Compound 3) | Escherichia coli | 0.25 | [10] |
| Pyrazole analogue (Compound 4) | Streptococcus epidermidis | 0.25 | [10] |
| Pyrazole analogue (Compound 2) | Aspergillus niger | 1 | [10] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Staphylococcus aureus | 62.5 - 125 | [7] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Aspergillus niger | 2.9 - 7.8 | [7] |
| Pyrazole derivative (Compound 4e) | Streptococcus pneumoniae | 15.6 | [21] |
| Pyrazole derivative incorporating thiazol-4-one (Compound 7b) | Various pathogens | 0.22 - 0.25 | [12] |
| 5-Amino functionalized pyrazole (Compound 3c) | Staphylococcus genus (MDR) | 32 - 64 | [11] |
| 5-Amino functionalized pyrazole (Compound 4b) | Staphylococcus genus (MDR) | 32 - 64 | [11] |
Note: The data presented is for a variety of substituted pyrazole derivatives, highlighting the potential of the scaffold. Data for pyrazole methanols is still emerging.
Experimental Protocols
Synthesis of 1-Phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction[2]
This protocol describes a general procedure for the synthesis of pyrazole-4-carbaldehyde precursors.
Step 1: Synthesis of Hydrazones
-
A mixture of a para-substituted acetophenone (40 mmol) and phenylhydrazine (40 mmol) in ethanol (5 mL) with a catalytic amount of glacial acetic acid (2 drops) is prepared.
-
The reaction mixture is subjected to microwave irradiation at 200 W for 5–15 minutes with intermittent cooling.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice.
-
The resulting solid hydrazone is filtered, washed with water, and dried.
Step 2: Vilsmeier-Haack Formylation
-
The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0°C with stirring.
-
A solution of the hydrazone (10 mmol) from Step 1 in acetonitrile (3 mL) is added dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
The reaction mixture is then brought to room temperature and subjected to microwave irradiation, ramping the temperature to 60°C with a holding time of 5-15 minutes.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction is quenched with crushed ice and neutralized with a saturated aqueous potassium carbonate solution.
-
The precipitated product, the 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehyde, is filtered, washed with cold water, and recrystallized from ethanol.
General Procedure for the Reduction of Pyrazole-4-carbaldehyde to Pyrazolylmethanol
-
The substituted pyrazole-4-carbaldehyde (1 mmol) is dissolved in methanol (10 mL) in a round-bottom flask.
-
The solution is cooled to 0°C in an ice bath.
-
Sodium borohydride (NaBH₄) (1.2 mmol) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 1-2 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude pyrazolylmethanol.
-
The crude product can be purified by column chromatography on silica gel.
In Vitro Anticancer Screening: MTT Assay[6]
This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 3 x 10⁵ cells/well) and incubated overnight to allow for cell attachment.[6]
-
Compound Treatment: The test compounds (substituted pyrazole methanols) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells with vehicle (DMSO) and a standard anticancer drug (e.g., 5-fluorouracil) are also included.[6]
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plates are incubated for an additional period (e.g., 4 hours), during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method[22]
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from an overnight culture to a concentration of approximately 1.5 x 10⁸ CFU/mL.[22]
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton broth) to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension.
-
Controls: Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included. A standard antibiotic is also tested as a positive control for inhibition.
-
Incubation: The microplates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways
While specific signaling pathways for substituted pyrazole methanols are not yet extensively elucidated, many pyrazole-containing drugs exert their effects by targeting key enzymes in cellular signaling cascades, particularly protein kinases. The general structure of a pyrazole-based kinase inhibitor often involves the pyrazole core acting as a scaffold to present various substituents that interact with the ATP-binding pocket of the kinase, thereby inhibiting its activity.
This competitive inhibition of ATP binding prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are often hyperactive in diseases like cancer. Further research is needed to identify the specific kinase targets and signaling pathways modulated by substituted pyrazole methanols.
Conclusion
Substituted pyrazole methanols are a class of compounds with significant potential for the development of new therapeutic agents. This technical guide has provided an overview of their synthesis, a summary of the biological activities of related pyrazole derivatives, and detailed experimental protocols to facilitate further research. The provided data and methodologies offer a solid foundation for scientists and researchers to design, synthesize, and evaluate novel substituted pyrazole methanols with improved efficacy and selectivity for various therapeutic targets. Future work should focus on generating more extensive quantitative structure-activity relationship (QSAR) data for this specific subclass of pyrazoles to guide the rational design of next-generation drug candidates.
References
- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. degres.eu [degres.eu]
- 3. jocpr.com [jocpr.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijpbs.com [ijpbs.com]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
discovery and synthesis of novel pyrazole compounds
An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a foundational scaffold in modern medicinal chemistry.[1][2][3][4] Recognized for its structural versatility, the pyrazole core is present in numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities.[1][2][3][5][6][7] Prominent examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the phosphodiesterase inhibitor Sildenafil, which underscore the therapeutic relevance of pyrazole-based molecules.[1][2][7] The value of this scaffold is rooted in its unique physicochemical properties, including its ability to participate in hydrogen bonding, which contributes to favorable drug-target interactions.[3][8] This guide offers a comprehensive overview for researchers and drug development professionals, covering contemporary synthetic methodologies, key therapeutic applications, detailed experimental protocols, and structure-activity relationships pertinent to the development of novel pyrazole compounds.
I. Modern Synthetic Methodologies for the Pyrazole Core
The construction of the pyrazole ring has progressed from classical condensation reactions to more efficient and regioselective modern strategies, including catalytic and multicomponent reactions.[3][5] These advancements provide access to a broader chemical space with improved yields.[6][9]
Classical Synthesis: Cyclocondensation Reactions
The most traditional and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][6][7][10] This approach remains a fundamental strategy for creating a variety of pyrazole structures.[10] A key consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, as the initial reaction can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[10][11]
[3+2] Cycloaddition Reactions
A powerful and often more regioselective strategy for forming the five-membered pyrazole ring is the [3+2] dipolar cycloaddition reaction.[3][6][12] This method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile like an alkyne or alkene.[3][6][12][13] This approach is highly valued for its ability to construct polysubstituted pyrazoles with controlled regiochemistry.[12]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product, represent a highly efficient strategy for synthesizing complex pyrazole derivatives.[14] These reactions are prized for their atom economy, reduced number of purification steps, and the ability to rapidly generate diverse molecular libraries.[14] For instance, a one-pot, three-component reaction of an aldehyde, a ketone, and a hydrazine can produce pyrazolines, which are then oxidized to pyrazoles.[14]
General Experimental Workflow
The discovery of novel pyrazole compounds follows a structured workflow, from initial synthesis to biological evaluation. This process involves the careful selection of starting materials, the chosen synthetic route, purification and characterization of the final compounds, and subsequent screening for biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 12. mdpi.com [mdpi.com]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Role of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities. This technical guide focuses on the specific derivative, (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol, a molecule of interest for its potential pharmacological applications. While direct experimental data for this compound is limited in publicly accessible literature, this document provides a comprehensive overview based on the well-established chemistry and biological activities of structurally related pyrazole derivatives. This guide outlines a plausible synthetic route, discusses potential biological activities based on analogous compounds, provides detailed experimental protocols for assessing its efficacy, and visualizes a key signaling pathway often modulated by pyrazole-based inhibitors.
Introduction to the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is present in a variety of clinically used drugs, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize biological activity and pharmacokinetic profiles. The compound of interest, this compound, features an ethyl group at the N1 position, a methyl group at the C5 position, and a hydroxymethyl group at the C4 position, suggesting potential for novel therapeutic applications.
Synthesis of this compound
The proposed synthesis is a two-step process:
-
Step 1: Knorr Pyrazole Synthesis of Ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate. This step involves the condensation of ethyl 2-(ethoxymethylene)-3-oxobutanoate with ethylhydrazine. The regioselectivity of the reaction is expected to favor the desired N1-ethyl isomer.
-
Step 2: Reduction of the Ester to the Alcohol. The resulting pyrazole-4-carboxylate is then reduced to the corresponding 4-(hydroxymethyl)pyrazole, this compound, using a suitable reducing agent like lithium aluminum hydride.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Knorr Pyrazole Synthesis (General)
This protocol is a general guideline for the Knorr synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[3][4]
Materials:
-
1,3-dicarbonyl compound (e.g., ethyl 2-(ethoxymethylene)-3-oxobutanoate) (1 equivalent)
-
Hydrazine derivative (e.g., ethylhydrazine) (1-1.2 equivalents)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (optional, e.g., a few drops of glacial acetic acid)
-
Reaction vessel (round-bottom flask)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating apparatus (heating mantle or oil bath)
-
Condenser
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in the reaction vessel.
-
Add the hydrazine derivative to the solution. If using a salt form of the hydrazine, a base may be required to liberate the free hydrazine.
-
If desired, add a catalytic amount of acid.
-
Attach the condenser and heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Potential Biological Activities and Structure-Activity Relationships (SAR)
While specific biological data for this compound is not available, the broader class of pyrazole derivatives exhibits a wide range of pharmacological activities. This provides a basis for speculating on the potential therapeutic applications of the target compound.
Table 1: Summary of Biological Activities of Pyrazole Derivatives
| Biological Activity | Target/Mechanism (Examples) | Key Structural Features | References |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | N-aryl substitution, trifluoromethyl group at C3 | |
| Anticancer | Kinase inhibition (e.g., Akt, ERK, CDK), induction of apoptosis | Varied substitutions on the pyrazole ring and attached aryl groups | [1][5][6][7][8] |
| Antimicrobial | Disruption of microbial cell processes | Halogenated phenyl rings, heterocyclic substituents | [2] |
| Analgesic | Modulation of pain pathways | N-phenyl substitution | [2] |
The specific substitutions on this compound—an N1-ethyl group, a C5-methyl group, and a C4-hydroxymethyl group—may confer unique properties. The hydroxymethyl group, in particular, can act as a hydrogen bond donor and acceptor, potentially influencing interactions with biological targets.
Experimental Protocols for Biological Evaluation
To elucidate the medicinal chemistry role of this compound, its biological activity must be assessed. The following are detailed, generalized protocols for common in vitro assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound (test compound)
-
Positive control (e.g., doxorubicin)
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control and a positive control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13][14][15][16]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound (test compound)
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Growth control (no compound)
-
Sterility control (no inoculum)
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Mechanism of Action: Kinase Inhibition
Many pyrazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell proliferation, survival, and differentiation.[1][5][7][8] A common target is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: A simplified PI3K/Akt/mTOR signaling pathway potentially targeted by pyrazole inhibitors.
In this hypothetical scenario, this compound could act as an inhibitor of a key kinase, such as Akt, thereby blocking downstream signaling that promotes cell proliferation and survival, and ultimately leading to apoptosis in cancer cells.
Conclusion
While this compound is not yet a well-characterized compound, its pyrazole core suggests significant potential for medicinal chemistry applications. This guide provides a framework for its synthesis and biological evaluation, drawing upon the extensive knowledge of related pyrazole derivatives. The proposed synthetic route is feasible, and the detailed protocols for assessing anticancer and antimicrobial activities offer a starting point for investigating its therapeutic potential. Further research is warranted to synthesize this compound and explore its biological properties, which may lead to the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchhub.com [researchhub.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
Therapeutic Targets of Pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its versatile structure allows for a wide range of substitutions, leading to compounds with diverse pharmacological activities. Pyrazole derivatives have been successfully developed into drugs targeting a variety of biological macromolecules, demonstrating their significance in therapeutic interventions for a broad spectrum of diseases, including cancer, inflammation, and neurological disorders.
This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole derivatives. It summarizes quantitative data on their inhibitory and binding activities, details the experimental protocols used for their evaluation, and visualizes the critical signaling pathways they modulate.
Key Therapeutic Target Classes
Pyrazole derivatives have been shown to interact with several major classes of therapeutic targets, primarily enzymes and G-protein coupled receptors (GPCRs).
Protein Kinases
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for drug discovery. Numerous pyrazole derivatives have been identified as potent kinase inhibitors.
Quantitative Data: Pyrazole Derivatives as Kinase Inhibitors
| Compound Class/Example | Target Kinase(s) | IC50 Values | Reference Compound(s) |
| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A, CDK9 | Haspin: 57 nM - 66 nM | - |
| Pyrazolyl Benzimidazoles | Aurora A, Aurora B | Aurora A: 28.9 nM, Aurora B: 2.2 nM | - |
| Afuresertib Analogs | Akt1 | 1.3 nM | Uprosertib |
| Pyrazole-based Derivatives | CDK1, CDK2, CDK5, CDK7, CDK9 | 0.192 - 0.924 µM | AT7518 |
| Pyrazoline Benzenesulfonamides | VEGFR2, EGFR, HER2 | VEGFR2: 0.135 - 0.218 µM, HER2: 0.253 - 0.496 µM, EGFR: 0.574 µM | Sorafenib, Erlotinib |
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Objective: To quantify the potency of a pyrazole derivative as a kinase inhibitor.
Materials:
-
Purified recombinant human kinase enzyme (e.g., JAK, Akt, CDK).
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[1]
-
Peptide or protein substrate specific to the kinase.
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-33P]ATP or [γ-32P]ATP).
-
Test pyrazole derivative dissolved in dimethyl sulfoxide (DMSO).
-
96-well or 384-well assay plates.
-
Phosphocellulose paper or other suitable method for separating phosphorylated and unphosphorylated substrate.
-
Scintillation counter or luminescence plate reader (for non-radioactive methods like ADP-Glo™).
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test pyrazole derivative in DMSO. Further dilute these in the kinase buffer to achieve the final desired concentrations for the assay.
-
Assay Reaction:
-
In the wells of the assay plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control/blank (no enzyme).
-
Add the purified kinase enzyme to all wells except the blank.
-
Add the specific peptide substrate.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of radiolabeled ATP).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes), allowing the phosphorylation reaction to proceed.
-
Termination and Separation: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP is washed away.
-
Detection: Quantify the amount of phosphorylated substrate by measuring the radioactivity using a scintillation counter. For non-radioactive assays, measure the generated signal (e.g., luminescence from ADP formation) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways Modulated by Kinase Inhibitors
Pyrazole-based kinase inhibitors frequently target key nodes in oncogenic signaling pathways. Diagrams for the PI3K/AKT and MAPK/ERK pathways are provided below.
Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival and growth.
Caption: The MAPK/ERK signaling cascade, crucial for cell proliferation and differentiation.
Cyclooxygenase (COX) Enzymes
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Pyrazole derivatives, most notably Celecoxib, have been developed as selective COX-2 inhibitors, offering anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[2]
Quantitative Data: Pyrazole Derivatives as COX Inhibitors
| Compound Example | Target Enzyme | IC50 Value | Selectivity (COX-1/COX-2) |
| Celecoxib | COX-2 | 50 nM (human) | ~600-fold for human COX-2 over ovine COX-1 |
| 3,5-diarylpyrazole | COX-2 | 0.01 µM | - |
| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | 0.03 µM (COX-2) | - |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a common fluorometric or LC-MS/MS-based method to assess the inhibitory activity of compounds against COX-2.
Objective: To determine the IC50 of a pyrazole derivative against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme.
-
COX Assay Buffer.
-
Arachidonic acid (substrate).
-
Test pyrazole derivative (e.g., Celecoxib as a positive control inhibitor).
-
Detection method components:
Methodology:
-
Reagent Preparation: Reconstitute the recombinant COX-2 enzyme according to the supplier's instructions. Prepare working solutions of the assay buffer, arachidonic acid, and the detection probe/reagents.
-
Compound Plating: Add serial dilutions of the test pyrazole derivative to the wells of a 96-well plate. Include wells for Enzyme Control (no inhibitor) and Inhibitor Control (a known inhibitor like Celecoxib).[3]
-
Pre-incubation: Add the COX-2 enzyme and any necessary cofactors to the wells containing the test compounds and controls. Pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Reaction and Detection:
-
Fluorometric: Immediately begin kinetic measurement of fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) using a plate reader. The increase in fluorescence is proportional to COX-2 activity.[3]
-
LC-MS/MS: Allow the reaction to proceed for a defined period, then terminate it. Process the samples and analyze the amount of PGE2 product using a validated LC-MS/MS method.[4]
-
-
Data Analysis:
-
For each test compound concentration, calculate the rate of reaction (fluorometric) or the total product formed (LC-MS/MS).
-
Determine the percent inhibition relative to the Enzyme Control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Signaling Pathway Modulated by COX-2 Inhibitors
COX-2 is a key enzyme in the inflammatory cascade and is often regulated by the NF-κB signaling pathway.
Caption: The canonical NF-κB signaling pathway leading to the expression of inflammatory genes like COX-2.
G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. Pyrazole derivatives have been developed as potent modulators of several GPCRs, notably the cannabinoid receptor 1 (CB1).
Quantitative Data: Pyrazole Derivatives as GPCR Ligands
| Compound Example | Target Receptor | Binding Affinity (Ki) | Functional Activity (EC50 / Emax) |
| Rimonabant | Cannabinoid Receptor 1 (CB1) | ~1-10 nM | Antagonist/Inverse Agonist |
| Rimonabant Analog (Cmpd 34) | Cannabinoid Receptor 1 (CB1) | 6.9 nM | Agonist (EC50 = 46 nM, Emax = 135%) |
Experimental Protocol: CB1 Receptor [35S]GTPγS Binding Assay
This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on G-protein activation.
Objective: To determine the functional activity of a pyrazole derivative at the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor (e.g., HEK293 cells).
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
Guanosine diphosphate (GDP).
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).
-
A known CB1 agonist (e.g., CP-55,940) and antagonist (e.g., Rimonabant).
-
Test pyrazole derivative dissolved in DMSO.
-
Scintillation vials and fluid.
-
Glass fiber filters and a cell harvester.
Methodology:
-
Reaction Setup: In assay tubes, combine the cell membrane preparation, GDP (to ensure G-proteins are in their inactive state), and the assay buffer.
-
Compound Addition:
-
Agonist Mode: Add increasing concentrations of the test pyrazole derivative.
-
Antagonist Mode: Add a fixed concentration of a known CB1 agonist (e.g., CP-55,940 at its EC50) along with increasing concentrations of the test pyrazole derivative.
-
-
Pre-incubation: Pre-incubate the mixture at 30°C for a short period.
-
Initiation: Start the binding reaction by adding [35S]GTPγS.
-
Incubation: Incubate at 30°C for 60-90 minutes to allow for G-protein activation and the binding of [35S]GTPγS.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specific binding.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Agonist Mode: Plot the specific binding (cpm) against the log concentration of the test compound. Fit the data to a sigmoidal curve to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.
-
Antagonist Mode: Plot the inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of the test compound to determine its IC50, which can then be used to calculate its antagonist affinity (Kb).
-
Drug Discovery and Evaluation Workflow
The identification and development of novel pyrazole derivatives as therapeutic agents follow a structured workflow, from initial screening to preclinical evaluation.
Caption: A generalized workflow for enzyme inhibitor drug discovery.
Conclusion
The pyrazole scaffold is a cornerstone in the development of targeted therapeutics. Its derivatives have demonstrated potent and often selective activity against a wide array of clinically relevant targets, including protein kinases, cyclooxygenases, and GPCRs. The ability to systematically modify the pyrazole core allows for the fine-tuning of pharmacological properties, leading to the discovery of novel drug candidates with improved efficacy and safety profiles. The methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this remarkable heterocyclic compound.
References
(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological significance of the heterocyclic compound (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of applications in medicinal chemistry and drug discovery, exhibiting a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This document consolidates available data on the target molecule, presents a detailed experimental protocol for its synthesis, and explores a representative signaling pathway relevant to the potential anticancer mechanism of action for this class of compounds. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using Graphviz diagrams.
Physicochemical Properties
Precise experimental physicochemical data for this compound (CAS No: 494214-31-2) is not extensively available in public literature. The following table summarizes computed properties based on data available for isomeric and structurally related compounds, providing estimated values for key molecular descriptors.
| Property | Value (Computed/Estimated) | Data Source |
| Molecular Formula | C₇H₁₂N₂O | - |
| Molecular Weight | 140.18 g/mol | PubChem (isomer data)[1] |
| IUPAC Name | This compound | - |
| CAS Number | 494214-31-2 | Chemical Vendors[2][3][4] |
| XLogP3 | 0.1 | PubChem (isomer data)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (isomer data)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (isomer data)[1] |
| Rotatable Bond Count | 2 | PubChem (isomer data)[1] |
| Exact Mass | 140.094963011 Da | PubChem (isomer data)[1] |
| Monoisotopic Mass | 140.094963011 Da | PubChem (isomer data)[1] |
| Topological Polar Surface Area | 38.1 Ų | PubChem (isomer data)[1] |
| Heavy Atom Count | 10 | PubChem (isomer data)[1] |
| Complexity | 108 | PubChem (isomer data)[1] |
A Safety Data Sheet (SDS) for this compound indicates that it may cause skin irritation, serious eye irritation, and respiratory tract irritation.[5]
Synthesis and Experimental Protocols
The synthesis of this compound is most practically achieved through the reduction of its corresponding aldehyde, 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. The following is a detailed experimental protocol for this transformation.
Synthesis of this compound via Reduction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from established procedures for the reduction of heterocyclic aldehydes.
Materials and Reagents:
-
1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Experimental Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous methanol (20 mL per gram of aldehyde) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with gentle stirring.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot corresponding to the alcohol product will indicate the completion of the reaction.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C to decompose the excess sodium borohydride.
-
Extraction: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Collect the fractions containing the pure product and concentrate them under reduced pressure to yield this compound as a solid or oil. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While specific biological activity data for this compound is not yet published, the pyrazole scaffold is a prominent feature in many biologically active compounds. Numerous pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms of action, including the inhibition of tubulin polymerization, disruption of the cell cycle, and induction of apoptosis.[6][7][8]
Representative Anticancer Mechanism: Tubulin Polymerization Inhibition
A common mechanism of action for anticancer pyrazole derivatives is the inhibition of tubulin polymerization.[6][9] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
The following diagram illustrates this representative signaling pathway.
Caption: Inhibition of tubulin polymerization by pyrazole derivatives leading to apoptosis.
Conclusion
This compound is a pyrazole derivative with potential for further investigation in drug discovery and development. While experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a foundation for future research by summarizing estimated properties, detailing a reliable synthetic protocol, and contextualizing its potential therapeutic relevance within the broader class of anticancer pyrazole compounds. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of this and related molecules.
References
- 1. (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol | C7H12N2O | CID 23005549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 494214-31-2|this compound|BLD Pharm [bldpharm.com]
- 3. Hit2Lead | this compound | CAS# 494214-31-2 | MFCD02253732 | BB-4027091 [hit2lead.com]
- 4. (1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-METHANOL - Safety Data Sheet [chemicalbook.com]
- 5. aaronchem.com [aaronchem.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. srrjournals.com [srrjournals.com]
- 9. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
synthesis of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol from its carbaldehyde
Application Note: Synthesis of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its pyrazole core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The targeted synthesis of this alcohol from its corresponding carbaldehyde is a crucial step in the development of novel chemical entities. This application note provides a detailed protocol for the efficient reduction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde to this compound using sodium borohydride, a mild and selective reducing agent.[3][4][5][6]
Reaction Scheme
The synthesis involves the reduction of the aldehyde functional group of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde to a primary alcohol using sodium borohydride (NaBH₄) in a suitable solvent, typically methanol.
-
Starting Material: 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
-
Product: this compound
-
Reagent: Sodium Borohydride (NaBH₄)
-
Solvent: Methanol (MeOH)
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Appearance | Off-white to yellow solid |
| Purity (typical) | ≥95% |
| Product | |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.19 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Yield (typical) | 85-95% |
| Purity (typical) | ≥98% (by HPLC/GC) |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Solvent | Methanol |
| Molar Ratio (Substrate:NaBH₄) | 1 : 1.5 |
Experimental Protocol
Materials and Equipment
-
1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of substrate).
-
Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
-
Reduction:
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 1-3 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is complete when the starting aldehyde spot is no longer visible.
-
-
Work-up:
-
Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by the slow addition of deionized water to decompose the excess sodium borohydride.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
To the resulting aqueous residue, add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (if necessary):
-
If required, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Safety Precautions
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle it with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The quenching step is exothermic and releases hydrogen gas; perform it slowly and with adequate cooling.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Reagents and Steps
Caption: Logical relationship of key components in the synthesis.
References
- 1. jpsionline.com [jpsionline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Reduction of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde to (1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol
Introduction
Substituted pyrazole methanols are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The reduction of the corresponding pyrazole-4-carbaldehydes is a critical step in accessing these compounds. This document provides detailed experimental protocols for the reduction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde to (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol using two common and effective reducing agents: sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Choice of Reducing Agent
The selection of the appropriate reducing agent is crucial for achieving high yield and purity of the desired product.
-
Sodium Borohydride (NaBH₄): As a mild reducing agent, NaBH₄ is highly selective for the reduction of aldehydes and ketones.[1][2][3] It is generally safe to handle and the reaction can be performed in protic solvents such as methanol or ethanol.[2] The work-up procedure is typically straightforward.
-
Lithium Aluminum Hydride (LiAlH₄): A significantly more potent reducing agent, LiAlH₄ readily reduces aldehydes, ketones, esters, and carboxylic acids.[4] Due to its high reactivity, it must be used in anhydrous aprotic solvents like tetrahydrofuran (THF) under an inert atmosphere.[5] The work-up procedure for LiAlH₄ reactions requires careful quenching to manage the reactive aluminum byproducts.[6]
Reaction Monitoring
The progress of the reduction reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting aldehyde and the product alcohol. The spots can be visualized under UV light or by staining with an appropriate agent such as potassium permanganate.
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride (NaBH₄)
This protocol outlines the reduction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde using sodium borohydride in methanol.
Materials:
-
1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of deionized water (5 mL per gram of aldehyde).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel if necessary.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde using lithium aluminum hydride in anhydrous tetrahydrofuran.
Materials:
-
1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF (15 mL per gram of LiAlH₄) and cool to 0 °C using an ice bath.
-
Carefully add lithium aluminum hydride (1.2 eq) to the cold THF.
-
In a separate flask, dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF (10 mL per gram of aldehyde).
-
Slowly add the aldehyde solution to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of:
-
Deionized water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH solution (X mL)
-
Deionized water (3X mL)
-
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Add anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes.
-
Filter the solid precipitate and wash it thoroughly with THF.
-
Combine the filtrate and the washings and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel if required.
Data Presentation
| Parameter | Protocol 1: NaBH₄ Reduction | Protocol 2: LiAlH₄ Reduction |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Equivalents of Reducing Agent | 1.5 eq | 1.2 eq |
| Solvent | Methanol (MeOH) | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-5 hours | 1-3 hours |
| Work-up | Aqueous quench and extraction | Sequential addition of H₂O, NaOH, H₂O |
| Typical Yield | > 90% | > 95% |
| Purity | High, minor impurities | High, requires careful work-up |
Experimental Workflow Visualization
Caption: A flowchart illustrating the parallel experimental workflows for the reduction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde using either Sodium Borohydride or Lithium Aluminum Hydride.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Purification of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount to ensure the desired efficacy, safety, and reproducibility of subsequent reactions and final products. This document provides detailed application notes and protocols for the purification of this compound, focusing on two primary laboratory-scale techniques: silica gel column chromatography and recrystallization. These methods are widely applicable for the removal of common impurities encountered during its synthesis, such as unreacted starting materials, regioisomers, and byproducts from side reactions.
Principles of Purification Techniques
Silica Gel Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (solvent system). For pyrazole derivatives, which are often moderately polar, silica gel chromatography is highly effective. By carefully selecting a solvent system, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), a gradient can be established to elute compounds of varying polarities. Less polar impurities will travel down the column faster, while the more polar target compound and polar impurities will be retained longer, allowing for their separation into distinct fractions. For basic pyrazole compounds that might interact strongly with the acidic silica gel, the stationary phase can be deactivated with a small amount of a basic modifier like triethylamine.
Recrystallization: This purification technique relies on the differences in solubility of the desired compound and its impurities in a chosen solvent or solvent system. The principle is to dissolve the impure solid in a hot solvent in which it is highly soluble and then allow the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller amounts, will remain dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of pyrazole derivatives include alcohols (ethanol, methanol) and mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane).
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes a standard procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or heptane), analytical grade
-
Ethyl acetate, analytical grade
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column with stopcock
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a few drops of ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with a solvent system of hexane:ethyl acetate (e.g., 7:3 v/v).
-
Visualize the spots under UV light (254 nm) to determine the separation profile and the Rf value of the product and impurities. The ideal solvent system should provide an Rf value of ~0.3 for the target compound.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluting solvent.
-
Carefully apply the sample solution to the top of the silica gel column.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system (e.g., hexane:ethyl acetate 8:2 v/v).
-
Collect fractions in separate test tubes.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of the desired product from impurities.
-
A gradient elution can be employed by gradually increasing the polarity of the mobile phase (e.g., from 20% to 50% ethyl acetate in hexane) to elute more polar compounds.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Dry the product under high vacuum to remove any residual solvent.
-
Workflow for Column Chromatography Purification
Application Notes and Protocols for the Characterization of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol. The methodologies described herein are essential for confirming the identity, purity, and structural integrity of this compound, which is a critical aspect of drug discovery and development.
Overview of Analytical Strategy
The characterization of this compound involves a multi-technique approach to unambiguously determine its chemical structure and assess its purity. The primary analytical methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information.
A general workflow for the analytical characterization is depicted below:
Predicted Analytical Data
While specific experimental data for this compound is not widely published, the following table summarizes the predicted quantitative data based on the analysis of structurally similar pyrazole derivatives.[1][2] These values serve as a benchmark for experimental verification.
| Analytical Technique | Parameter | Predicted Value | Notes |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | ~1.4 ppm (t, 3H, -CH₂CH₃ ) | Triplet, J ≈ 7.2 Hz |
| ~2.4 ppm (s, 3H, -CH₃ ) | Singlet | ||
| ~4.1 ppm (q, 2H, -CH₂ CH₃) | Quartet, J ≈ 7.2 Hz | ||
| ~4.6 ppm (s, 2H, -CH₂ OH) | Singlet, may show coupling to OH proton | ||
| ~7.5 ppm (s, 1H, Pyrazole H-3) | Singlet | ||
| Variable (br s, 1H, -OH ) | Broad singlet, exchangeable with D₂O | ||
| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ) | ~10 ppm (-C H₃) | |
| ~15 ppm (-CH₂C H₃) | |||
| ~45 ppm (-C H₂CH₃) | |||
| ~55 ppm (-C H₂OH) | |||
| ~115 ppm (Pyrazole C-4) | |||
| ~140 ppm (Pyrazole C-3) | |||
| ~148 ppm (Pyrazole C-5) | |||
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 154 | |
| Key Fragments | m/z 139 ([M-CH₃]⁺) | Loss of methyl group | |
| m/z 125 ([M-C₂H₅]⁺) | Loss of ethyl group | ||
| m/z 123 ([M-CH₂OH]⁺) | Loss of hydroxymethyl group | ||
| FTIR (KBr Pellet) | Wavenumber (cm⁻¹) | ~3300-3400 cm⁻¹ (broad) | O-H stretching of the alcohol |
| ~2850-3000 cm⁻¹ | C-H stretching (aliphatic) | ||
| ~1550-1600 cm⁻¹ | C=N and C=C stretching of the pyrazole ring | ||
| ~1050-1150 cm⁻¹ | C-O stretching of the primary alcohol |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: 400 MHz NMR Spectrometer
Materials:
-
This compound sample (~5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).
-
(Optional) Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or TMS (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants (J-values) to assign the signals to the respective protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and information from the DEPT spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass Spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Materials:
-
This compound sample
-
Methanol or acetonitrile (HPLC grade) for ESI
-
Direct insertion probe for EI
Protocol for EI-MS:
-
Sample Preparation:
-
Place a small amount of the solid sample in a capillary tube for the direct insertion probe.
-
-
Instrument Setup and Data Acquisition:
-
Insert the probe into the mass spectrometer.
-
Set the ion source temperature (e.g., 150-250 °C) and electron energy (typically 70 eV).
-
Gradually heat the probe to volatilize the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.[3]
-
Protocol for ESI-MS:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature).
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Identify the protonated molecule [M+H]⁺.
-
If fragmentation is induced (e.g., in-source CID), analyze the resulting fragment ions.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and for quantification.
Instrumentation: HPLC system with a UV detector.
Materials:
-
This compound sample and reference standard
-
Acetonitrile and/or Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Protocol:
-
Mobile Phase Preparation:
-
Prepare the aqueous (A) and organic (B) mobile phases. For example, A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.
-
Filter and degas the mobile phases before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of mobile phases).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis at a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Install the C18 column and equilibrate the system with the initial mobile phase composition.
-
Set the column temperature (e.g., 25-30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (a preliminary UV scan of the compound in the mobile phase can determine the λ_max).
-
Use a gradient elution method to ensure separation of potential impurities, for example: 0-15 min, 10-90% B; 15-20 min, 90% B; 20-21 min, 90-10% B; 21-25 min, 10% B.
-
-
Data Acquisition and Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak. For quantitative analysis, use the calibration curve.[4][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FTIR Spectrometer
Materials:
-
This compound sample
-
Potassium bromide (KBr, spectroscopic grade)
-
Mortar and pestle
-
Pellet press
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of KBr to a fine powder using a mortar and pestle.
-
Add a very small amount of the sample (approx. 1-2% by weight) to the KBr and grind the mixture thoroughly to ensure it is homogenous.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
Visualization of Methodological Relationships
The interplay between the different analytical techniques provides a comprehensive characterization of the molecule.
References
Application Notes and Protocols for (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol as a versatile synthetic intermediate in drug discovery and development. The document details its potential applications, protocols for its synthesis and subsequent use in creating derivatives, and contextual biological data.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1] The compound this compound offers a valuable building block for the synthesis of novel therapeutic agents. The presence of the hydroxymethyl group at the 4-position provides a reactive handle for further functionalization, while the ethyl and methyl substituents on the pyrazole ring can influence the compound's physicochemical properties and biological activity. This intermediate is particularly relevant for the development of kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its properties can be estimated based on its structure and analogous compounds.
| Property | Estimated Value |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. |
| Reactivity | The primary alcohol is amenable to oxidation, esterification, and etherification reactions. |
Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.
Kinase Inhibitors
The pyrazole nucleus is a common feature in many kinase inhibitors, often acting as a hinge-binder in the ATP-binding site of various kinases. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. Derivatives of this compound can be synthesized to target specific kinases involved in cell signaling pathways such as the ERK and RIPK3 kinases.[2]
Anti-inflammatory Agents
The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). By utilizing this compound, novel analogues of existing anti-inflammatory drugs can be synthesized to explore improved efficacy, selectivity, or pharmacokinetic profiles.
Antimicrobial Agents
Pyrazole derivatives have been shown to possess antibacterial and antifungal properties.[3][4] The structural features of this compound can be elaborated to design novel antimicrobial agents that may interfere with essential microbial pathways.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its use in the preparation of a representative derivative.
Protocol 1: Synthesis of this compound
This synthesis involves a three-step process starting from the formation of the pyrazole ring, followed by formylation and subsequent reduction.
Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole
-
To a solution of ethylhydrazine oxalate (1.0 eq) in water, add a solution of sodium hydroxide (2.0 eq) in water at 0 °C.
-
To this solution, add 2,4-pentanedione (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-ethyl-5-methyl-1H-pyrazole, which can be purified by distillation.
Step 2: Synthesis of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), cool N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) to the cooled DMF with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) in dichloromethane to the Vilsmeier reagent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.
Step 3: Reduction to this compound
-
Dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of a Representative Derivative - (1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl acetate
This protocol details the esterification of the title compound as an example of its utility as a synthetic intermediate.
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain (1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl acetate.
Logical Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the synthetic workflow and a general signaling pathway where pyrazole derivatives often act.
Caption: Synthetic workflow for this compound.
Caption: General kinase inhibition signaling pathway.
Quantitative Data
No specific quantitative biological activity data (e.g., IC₅₀ or MIC values) for this compound has been identified in the public domain. However, the following tables provide data for structurally related pyrazole derivatives to illustrate the potential biological activities that can be achieved through further synthetic modifications of the title compound.
Table 1: Kinase Inhibitory Activity of Representative Pyrazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| Compound A | c-Met | 0.05 | Hs746T | 0.12 |
| Compound B | ERK | 0.21 | PC-3 | 21.9 |
| Compound C | RIPK3 | 0.15 | MCF-7 | 3.90 |
Data for illustrative purposes, adapted from studies on various substituted pyrazole derivatives.[2][4]
Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound ID | Organism | MIC (µg/mL) |
| Compound D | Staphylococcus aureus | 156 |
| Compound E | Escherichia coli | 312 |
| Compound F | Candida albicans | 625 |
Data for illustrative purposes, adapted from studies on various substituted pyrazole derivatives.[3][5]
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery. Its straightforward synthesis and the reactivity of its hydroxymethyl group allow for the generation of diverse libraries of compounds. These derivatives are promising candidates for development as kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs. The provided protocols and application notes serve as a foundation for researchers to explore the full potential of this compound in their drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thebioscan.com [thebioscan.com]
- 4. banglajol.info [banglajol.info]
- 5. Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[3][4][5] Notably, this scaffold is a key component in numerous FDA-approved protein kinase inhibitors, highlighting its importance in the development of targeted cancer therapies.[1][2][6]
(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol is a functionalized pyrazole that serves as a versatile building block for the synthesis of diverse compound libraries. The presence of a hydroxymethyl group at the 4-position offers a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns. This document provides an overview of the potential applications of this compound, with a focus on its utility in the synthesis of kinase inhibitors, and includes generalized experimental protocols.
Physicochemical Properties (Estimated)
While extensive experimental data for this compound is not widely published, its properties can be estimated based on its structure and similar compounds.
| Property | Value |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| Appearance | Likely an off-white to pale yellow solid |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF |
Applications in Drug Discovery Scaffolds
The primary application of this compound in drug discovery is as a synthetic intermediate for the generation of more complex molecules. The pyrazole core, substituted with ethyl and methyl groups, provides a stable and drug-like foundation, while the methanol moiety allows for a variety of chemical transformations.
Synthesis of Kinase Inhibitors
A significant number of kinase inhibitors feature a substituted pyrazole core that often interacts with the hinge region of the kinase ATP-binding site.[1][7] The this compound scaffold can be elaborated to introduce pharmacophoric elements necessary for kinase inhibition. The methanol group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, enabling the attachment of various side chains.
A common strategy involves the coupling of the pyrazole scaffold to other heterocyclic systems, such as pyridines, pyrimidines, or quinazolines, which are also prevalent in kinase inhibitors.[8]
Generation of Compound Libraries for High-Throughput Screening (HTS)
The reactivity of the hydroxymethyl group makes this compound an ideal starting material for the creation of diverse chemical libraries. Through parallel synthesis techniques, a wide range of derivatives can be rapidly produced by reacting the methanol with various acids (to form esters), isocyanates (to form carbamates), or by converting it to an amine for amide coupling. These libraries can then be screened against a panel of biological targets to identify novel hit compounds.
Development of Anti-inflammatory and Analgesic Agents
The pyrazole ring is a key structural motif in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[9] this compound can be used as a precursor to synthesize novel analogues of existing anti-inflammatory and analgesic agents, with the goal of improving efficacy, selectivity, or pharmacokinetic properties.[8]
Experimental Protocols
The following are generalized protocols for the synthesis and functionalization of this compound. Researchers should adapt these methods based on the specific requirements of their target molecules and available laboratory instrumentation.
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the reduction of a corresponding pyrazole-4-carboxylate ester, a common method for preparing such alcohols.[10]
Materials:
-
Ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Diatomaceous earth (Celite®)
-
Water
-
1 M Sodium hydroxide (NaOH) solution
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, filtration apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in anhydrous THF in a separate flask.
-
Add the solution of the pyrazole ester dropwise to the LAH suspension at 0 °C via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 1 M NaOH solution (x mL), and then water again (3x mL), where x is the mass of LAH in grams used.
-
Stir the resulting mixture vigorously for 30 minutes at room temperature.
-
Add anhydrous sodium sulfate or magnesium sulfate to the mixture to dry it and continue stirring for another 20-30 minutes.
-
Filter the mixture through a pad of diatomaceous earth (Celite®) and wash the filter cake thoroughly with THF and methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure compound.
Protocol 2: Oxidation to 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
The corresponding aldehyde is a key intermediate for various C-C bond-forming reactions.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃) solution (if using DMP)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add Dess-Martin periodinane (1.2 to 1.5 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography on silica gel.
Protocol 3: Ether Synthesis via Williamson Ether Synthesis
This protocol allows for the introduction of various alkyl or aryl groups through an ether linkage.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF) or THF
-
Alkyl halide (e.g., benzyl bromide)
-
Ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography on silica gel.
Visualizations
Caption: Synthetic utility of this compound.
Caption: Drug discovery workflow using the pyrazole scaffold.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Functionalization of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol , a versatile heterocyclic scaffold. The functionalization strategies outlined herein target both the C4-methanol group and the C3-position of the pyrazole ring, enabling the synthesis of diverse derivatives for applications in medicinal chemistry and drug discovery. Pyrazole-containing compounds are well-established as privileged structures in pharmacology, notably as kinase inhibitors targeting critical cell signaling pathways.[1][2]
Reactivity Profile and Strategic Considerations
The starting material, this compound, possesses two primary sites for chemical modification:
-
The C4-Methanol Group (-CH₂OH): This primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted into ethers and esters, providing a handle for a wide range of subsequent chemical transformations.
-
The C3-Position: The pyrazole ring is an electron-rich heterocycle. With the N1, C4, and C5 positions already substituted, the C3 carbon is the most accessible site for electrophilic substitution reactions such as halogenation and nitration.[3] For certain reactions, particularly those involving strong bases or organometallics, protection of the C4-hydroxyl group may be necessary to prevent unwanted side reactions.
Caption: Logical workflow for functionalizing the target molecule.
Part 1: Protocols for Modifying the C4-Methanol Group
The C4-methanol group is a versatile handle for introducing new functionality. The aldehyde and carboxylic acid derivatives are particularly useful intermediates for building molecular complexity via reactions like reductive amination or amide coupling.[4]
Protocol 1.1: Oxidation to (1-ethyl-5-methyl-1H-pyrazol-4-yl)carbaldehyde
This protocol uses pyridinium chlorochromate (PCC), a mild oxidant suitable for converting primary alcohols to aldehydes with minimal over-oxidation.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, standard glassware
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Add powdered PCC (1.5 eq) to the solution in one portion. The mixture will turn into a dark brown slurry.
-
Stir the reaction vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pass it through a short plug of silica gel to filter off the chromium salts.
-
Wash the silica plug thoroughly with additional DCM/diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude aldehyde.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure aldehyde.
Protocol 1.2: Oxidation to 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid
This protocol employs potassium permanganate (KMnO₄) under basic conditions, a strong oxidizing agent that converts the primary alcohol directly to a carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Sodium bisulfite (NaHSO₃)
-
Acetone, Water
-
Standard laboratory equipment
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 1:1 v/v).
-
Add a 1M solution of NaOH (1.2 eq) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of KMnO₄ (3.0 eq) in water portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. A brown precipitate of MnO₂ will form.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and the brown precipitate dissolves.
-
Remove the acetone via rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
| Reaction Type | Reagent(s) | Product | Typical Yield Range (%) |
| Oxidation to Aldehyde | PCC, DCM | (1-ethyl-5-methyl-1H-pyrazol-4-yl)carbaldehyde | 75-90% |
| Oxidation to Acid | KMnO₄, NaOH(aq) | 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid | 60-80% |
| O-Alkylation (Williamson) | NaH, R-X (e.g., BnBr) | 4-((alkoxy)methyl)-1-ethyl-5-methyl-1H-pyrazole | 70-95% |
| Esterification (Fischer) | R-COOH, H₂SO₄ (cat.) | (1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl ester | 50-70% |
Part 2: Protocols for Functionalizing the Pyrazole Ring (C3-Position)
Functionalization at the C3 position introduces substituents directly onto the heterocyclic core, significantly altering the molecule's steric and electronic properties. For reactions sensitive to free hydroxyl groups, protection is recommended.
Caption: Workflow for C3-functionalization with hydroxyl protection.
Protocol 2.1: Electrophilic Halogenation at C3 (Bromination)
This protocol uses N-Bromosuccinimide (NBS) for the regioselective bromination of the electron-rich C3 position. The reaction is typically fast and clean.
Materials:
-
This compound (or its protected form)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃), saturated solution
-
Standard laboratory equipment
Procedure:
-
Dissolve the pyrazole starting material (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add NBS (1.05 eq) to the solution in small portions over 10 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (40 °C) can be applied.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the C3-brominated pyrazole.
| Reaction Type | Reagent(s) | Target Position | Expected Product | Typical Yield Range (%) |
| Bromination | NBS, MeCN | C3 | 3-bromo-(...)-methanol | 85-95% |
| Chlorination | NCS, MeCN | C3 | 3-chloro-(...)-methanol | 80-90% |
| Nitration | HNO₃, H₂SO₄ | C3 | 3-nitro-(...)-methanol | 50-70% |
Part 3: Application in Drug Discovery - Kinase Inhibitor Scaffolds
Functionalized pyrazoles are foundational scaffolds for a multitude of kinase inhibitors used in oncology.[5][6] Kinases are key enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer. The derivatives synthesized from this compound can be used to generate libraries of compounds for screening against various kinases.
-
C4-Carboxamides: The carboxylic acid derivative can be coupled with various amines to form amides, which can act as hydrogen bond donors/acceptors to interact with the kinase hinge region.
-
C3-Aryl Derivatives: The C3-halogenated pyrazoles are excellent precursors for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing the introduction of diverse aryl or heteroaryl groups that can occupy hydrophobic pockets in the kinase active site.[7]
-
C4-Aminomethyl Derivatives: The aldehyde can be converted into amines via reductive amination, providing a basic center that can form salt bridges with acidic residues like aspartate or glutamate.
The MAPK/ERK pathway is a critical signaling cascade controlling cell proliferation and survival. Many pyrazole-based inhibitors target kinases within this pathway, such as MEK1/2 and ERK1/2.
Caption: Simplified MAPK/ERK pathway showing potential targets for pyrazole inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-Alkylation of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of pyrazole derivatives is a fundamental and widely utilized transformation in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure found in numerous biologically active compounds, and the nature of the substituent on the pyrazole nitrogen atoms (N1 and N2) can significantly influence the pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
The challenge in the N-alkylation of unsymmetrically substituted pyrazoles lies in controlling the regioselectivity of the reaction. The two nitrogen atoms of the pyrazole ring exhibit similar nucleophilicity, often leading to the formation of a mixture of N1 and N2 regioisomers. The steric and electronic properties of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions (base, solvent, temperature) all play a crucial role in determining the isomeric ratio of the products.
These application notes provide a comprehensive overview of various protocols for the N-alkylation of pyrazole derivatives, including classical base-mediated methods, phase-transfer catalysis, acid-catalyzed reactions, microwave-assisted synthesis, and the Mitsunobu reaction. Detailed experimental protocols, comparative data, and mechanistic insights are presented to guide researchers in selecting and optimizing the appropriate method for their specific synthetic needs.
Factors Influencing Regioselectivity
The regiochemical outcome of pyrazole N-alkylation is a delicate balance of several factors:
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or on the alkylating agent will favor substitution at the more accessible nitrogen.[1]
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N2 ratio. Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[1]
-
Nature of the Base and Counter-ion: The base and its corresponding cation can influence the site of alkylation. For instance, potassium carbonate in DMSO is often used for regioselective N1-alkylation of 3-substituted pyrazoles.[1]
-
Alkylating Agent: The structure and reactivity of the alkylating agent are critical. The reactivity generally follows the trend I > Br > Cl > OTs.[1]
Comparative Data of N-Alkylation Methods
The following table summarizes the results of different N-alkylation methods for various pyrazole substrates, providing a comparative overview of their efficiency and regioselectivity.
| Pyrazole Substrate | Alkylation Method | Alkylating Agent | Base/Catalyst | Solvent | Temp (°C) | Time | Yield (%) | N1:N2 Ratio | Reference(s) |
| Pyrazole | Phase-Transfer | n-Butyl Bromide | KOH | None | 80 | 0.5 h | 85 | - | [2] |
| Pyrazole | Phase-Transfer | Benzyl Chloride | KOH | None | 80 | 0.5 h | 92 | - | [2] |
| 4-Chloropyrazole | Acid-Catalyzed | Phenethyl trichloroacetimidate | CSA | DCE | RT | 4 h | 77 | - | [3][4][5] |
| 3-Methylpyrazole | Base-Mediated | Alkyl Bromide | K₂CO₃ | DMSO | RT | - | High | N1 selective | [1] |
| 3-Methylpyrazole | Base-Mediated | Alkyl Bromide | NaH | THF | RT | - | High | N1 selective | [1] |
| 3-Methylpyrazole | Magnesium-Catalyzed | Alkyl Bromide | MgBr₂ | - | - | - | High | N2 selective | [1] |
| 3-Methyl-5-phenyl-1H-pyrazole | Acid-Catalyzed | Phenethyl trichloroacetimidate | CSA | DCE | RT | 4 h | 56 | 2.5:1 | [5] |
| 3,5-Dimethylpyrazole | Microwave-Assisted | Phenylhydrazine | - | None | - | 4 min | 82 | - | [6] |
| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Mitsunobu Reaction | Methanol | PPh₃, DEAD | THF | RT | - | 95 (O-alkylation) | - | [7] |
| 3-(Trifluoromethyl)-1H-pyrazole | Base-Mediated | Ethyl iodoacetate | K₂CO₃ | MeCN | Reflux | - | - | 1:1 | [8] |
| 3-(Trifluoromethyl)-1H-pyrazole | Base-Mediated | Ethyl iodoacetate | NaH | DME-MeCN | RT | - | High | N1 selective | [8] |
Experimental Protocols
Protocol 1: Classical Base-Mediated N-Alkylation
This protocol is a widely used method for the N-alkylation of pyrazoles. The choice of base and solvent is critical for achieving high yield and regioselectivity.
Materials:
-
Pyrazole derivative (1.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, THF, or Acetonitrile)
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.1 - 2.0 equiv)
-
Alkylating agent (e.g., alkyl halide or sulfonate) (1.0 - 1.2 equiv)
-
Quenching solution (e.g., saturated aqueous NH₄Cl or water)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
To a solution of the pyrazole derivative in the chosen anhydrous solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension or solution for 15-30 minutes to ensure complete deprotonation.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of the quenching solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated pyrazole isomer(s).
Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation (Solvent-Free)
This method is an environmentally friendly alternative that often provides high yields in shorter reaction times.
Materials:
-
Pyrazole derivative (1.0 equiv)
-
Alkyl halide (1.0 equiv)
-
Solid base (e.g., powdered KOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (1-5 mol%)
Procedure:
-
In a round-bottom flask, thoroughly mix the pyrazole derivative, powdered potassium hydroxide, and the phase-transfer catalyst.
-
Add the alkyl halide to the solid mixture.
-
Stir the reaction mixture vigorously at the appropriate temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and add water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 3: Acid-Catalyzed N-Alkylation using Trichloroacetimidates
This protocol offers a mild alternative to base-mediated methods, avoiding the use of strong bases.
Materials:
-
Pyrazole derivative (1.0 equiv)
-
Alkyl trichloroacetimidate (1.0 equiv)
-
Brønsted acid catalyst (e.g., camphorsulfonic acid, CSA) (0.2 equiv)
-
Anhydrous solvent (e.g., 1,2-dichloroethane, DCE)
Procedure:
-
To a solution of the pyrazole derivative and the alkyl trichloroacetimidate in anhydrous DCE, add the Brønsted acid catalyst.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Microwave-Assisted N-Alkylation
Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to higher yields and shorter reaction times.
Materials:
-
Pyrazole derivative (1.0 equiv)
-
Alkylating agent (1.1 equiv)
-
Base (e.g., K₂CO₃) (1.3 equiv)
-
Solvent (e.g., DMF or solvent-free)
Procedure:
-
In a microwave-safe reaction vessel, combine the pyrazole derivative, the alkylating agent, and the base. If using a solvent, add it at this stage.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-20 minutes) with a set power (e.g., 300 W).
-
After the reaction is complete, cool the vessel to room temperature.
-
If the reaction was performed solvent-free, add an appropriate solvent to dissolve the residue.
-
Pour the reaction mixture into ice-water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 5: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction provides a mild method for the N-alkylation of pyrazoles using an alcohol as the alkylating agent. It proceeds with inversion of configuration at the alcohol's stereocenter.
Materials:
-
Pyrazole derivative (1.2 equiv)
-
Alcohol (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve the pyrazole derivative, alcohol, and triphenylphosphine in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography to separate the N-alkylated pyrazole from the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts.
Reaction Mechanisms and Signaling Pathways
Base-Mediated N-Alkylation
The base-mediated N-alkylation proceeds through the deprotonation of the pyrazole nitrogen to form a pyrazolate anion, which then acts as a nucleophile and attacks the electrophilic alkylating agent in an Sₙ2 reaction.
Caption: Workflow for base-mediated N-alkylation of pyrazoles.
Phase-Transfer Catalyzed (PTC) N-Alkylation
In PTC, the catalyst (typically a quaternary ammonium salt) facilitates the transfer of the pyrazolate anion from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs.
Caption: Mechanism of phase-transfer catalyzed N-alkylation.
Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This reaction is initiated by the protonation of the trichloroacetimidate by the Brønsted acid catalyst, which makes it a more reactive electrophile. The pyrazole then attacks the activated intermediate.
Caption: Proposed mechanism for acid-catalyzed N-alkylation.[3]
Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction involves the activation of an alcohol by triphenylphosphine and an azodicarboxylate, followed by nucleophilic attack by the pyrazole.
Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [ouci.dntb.gov.ua]
- 5. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
developing assays to test the biological activity of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5][6] Many pyrazole derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective properties.[1][2] The core pyrazole scaffold is a key component in several commercially available drugs, highlighting its therapeutic potential.[2][7]
This document provides detailed application notes and experimental protocols for investigating the potential biological activities of a specific pyrazole derivative, (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol. The following assays are designed to provide a foundational understanding of the compound's cytotoxic, anti-inflammatory, and kinase-modulating potential.
Compound Information
| Compound Name | This compound |
| Structure | (Structure to be inserted if available) |
| Molecular Formula | C7H12N2O |
| Molecular Weight | 140.18 g/mol |
| CAS Number | 1006464-74-9 |
| Purity | ≥95% (recommended) |
| Storage | Store at -20°C, protect from light and moisture. |
Cell Viability and Cytotoxicity Assay
This protocol describes a method to assess the effect of this compound on the viability and proliferation of mammalian cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is crucial for determining the cytotoxic potential of the compound and for selecting appropriate concentrations for subsequent biological assays.[8]
Experimental Workflow
Caption: Workflow for the MTT-based cell viability and cytotoxicity assay.
Protocol
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)[9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO) and a no-cell control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 100 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Anti-inflammatory Activity: COX-1 and COX-2 Inhibition Assay
Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[10] This protocol outlines an in vitro assay to determine the inhibitory activity of this compound against COX-1 and COX-2.
Signaling Pathway
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
Protocol
Materials:
-
This compound
-
COX-1 and COX-2 enzyme preparations (commercially available)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a colorimetric or fluorometric probe for prostaglandin production)
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well plates
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and positive controls in DMSO.
-
Perform serial dilutions in the reaction buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound or control at various concentrations.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at the recommended temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for the specified time (e.g., 10-20 minutes).
-
-
Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (Signal of treated well / Signal of vehicle control)] * 100
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value for both COX-1 and COX-2.
-
Data Presentation
| Compound | Concentration (µM) | % Inhibition of COX-1 | % Inhibition of COX-2 |
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| SC-560 (Positive Control) | (IC50 Value) | ||
| Celecoxib (Positive Control) | (IC50 Value) |
Kinase Inhibition Assay
Given that many pyrazole-containing compounds are known to be kinase inhibitors, this general protocol can be adapted to screen this compound against a panel of kinases to identify potential targets.
Experimental Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol
Materials:
-
This compound
-
Recombinant kinase(s) of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well plates (low volume, white)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and positive control in the kinase reaction buffer.
-
Prepare a solution of the kinase and its substrate in the reaction buffer.
-
-
Assay Plate Setup:
-
Add the test compound or control to the wells of a 384-well plate.
-
Add the kinase/substrate mixture to the wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP or the ADP produced using a commercial detection kit (e.g., ADP-Glo™).
-
Follow the manufacturer's protocol for adding the detection reagent(s) and incubating.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation
| Kinase Target | Compound Concentration (µM) | % Inhibition | IC50 (µM) |
| Kinase A | 0.01 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| Kinase B | 0.01 | ||
| 0.1 | |||
| 1 | |||
| 10 |
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and reagents. Appropriate safety precautions should be taken when handling all chemicals and biological materials.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Review: biologically active pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol as a key intermediate in the synthesis of novel agrochemical candidates, particularly fungicides. The protocols detailed below are based on established synthetic methodologies for pyrazole-based agrochemicals and are intended to guide researchers in the development of new active ingredients.
Introduction: The Role of Pyrazole Moieties in Agrochemicals
Pyrazole derivatives are a cornerstone in the development of modern agrochemicals, exhibiting a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] A significant class of pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain in fungi, leading to cell death.[3][4][5][6] Many commercial SDHI fungicides, such as Bixafen, Fluxapyroxad, and Penflufen, feature a pyrazole carboxamide core structure, highlighting the importance of this scaffold in fungicide design.[7]
This compound is a valuable building block for the synthesis of novel pyrazole-4-carboxamide fungicides. Its structure can be elaborated through straightforward chemical transformations to introduce the necessary functionalities for potent fungicidal activity.
Proposed Synthetic Pathway for a Novel Pyrazole Carboxamide Fungicide
The following section outlines a proposed synthetic route to a novel fungicide candidate, N-(2-bromophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide, starting from this compound. This target molecule is designed based on the structural features of known SDHI fungicides.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of a novel fungicide from this compound.
Experimental Protocols
This section provides detailed experimental procedures for the key transformations in the proposed synthetic pathway.
3.1. Oxidation of this compound to 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid
This protocol describes the oxidation of the starting alcohol to the corresponding carboxylic acid, a crucial intermediate for the synthesis of pyrazole carboxamides. Several methods are available for the oxidation of primary alcohols to carboxylic acids.[8] A common and efficient method using potassium permanganate is described below.
Experimental Workflow for Oxidation:
Caption: Workflow for the oxidation of the starting pyrazole methanol to the carboxylic acid.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (10.0 g, 64.8 mmol) in a mixture of acetone (100 mL) and water (50 mL). Cool the solution to 0-5 °C in an ice bath.
-
Oxidation: Prepare a solution of potassium permanganate (KMnO₄) (15.4 g, 97.2 mmol) in water (150 mL). Add the KMnO₄ solution dropwise to the stirred pyrazole solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Isolation: Acidify the mixture to pH 2-3 with concentrated hydrochloric acid (HCl). Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | 10.0 g |
| Product Yield | 9.8 g (90%) |
| Purity (by HPLC) | >98% |
| Melting Point | 155-157 °C |
3.2. Synthesis of N-(2-bromophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide
This protocol details the conversion of the carboxylic acid to the final amide product via an acid chloride intermediate.
Protocol:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid (5.0 g, 29.7 mmol) to thionyl chloride (15 mL, 206 mmol). Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 1-ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride. Use this directly in the next step.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous dichloromethane (50 mL) and cool to 0 °C. In a separate flask, dissolve 2-bromoaniline (5.6 g, 32.7 mmol) and triethylamine (4.5 mL, 32.7 mmol) in anhydrous dichloromethane (50 mL). Add the aniline solution dropwise to the acid chloride solution at 0 °C.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC. Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the target compound N-(2-bromophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Carboxylic Acid | 5.0 g |
| Product Yield | 7.8 g (81%) |
| Purity (by HPLC) | >99% |
| Melting Point | 130-132 °C |
Mechanism of Action: Succinate Dehydrogenase Inhibition
The proposed fungicide candidate belongs to the pyrazole carboxamide class, which are well-established as Succinate Dehydrogenase Inhibitors (SDHIs).[6] SDH, also known as Complex II, is a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain.
Signaling Pathway of SDHI Fungicides:
Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.
By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the transfer of electrons from succinate to coenzyme Q. This inhibition has two major consequences:
-
Disruption of the Citric Acid Cycle: The conversion of succinate to fumarate is halted, leading to an accumulation of succinate and a disruption of the central metabolic pathway.
-
Inhibition of Respiration: The flow of electrons through the electron transport chain is blocked at Complex II, severely impairing the production of ATP, the cell's primary energy currency.
The resulting energy deficit ultimately leads to the death of the fungal pathogen.
Biological Activity Data (Hypothetical)
The following table presents hypothetical in vitro fungicidal activity data for the synthesized candidate compound against a panel of common plant pathogens, based on typical values for this class of fungicides.
| Fungal Species | Common Disease | EC₅₀ (µg/mL) |
| Botrytis cinerea | Gray Mold | 0.5 |
| Rhizoctonia solani | Sheath Blight | 0.2 |
| Valsa mali | Apple Canker | 1.1 |
| Thanatephorus cucumeris | Damping-off | 0.8 |
| Fusarium oxysporum | Fusarium Wilt | 2.5 |
EC₅₀: The half maximal effective concentration, which is the concentration of a drug that gives half of the maximal response.
Conclusion
This compound represents a promising starting material for the synthesis of novel pyrazole-based agrochemicals. The straightforward synthetic route to pyrazole-4-carboxamides, coupled with the well-understood and potent mechanism of action of SDHI fungicides, provides a strong foundation for the development of new and effective crop protection agents. The protocols and data presented herein offer a valuable resource for researchers in the agrochemical and pharmaceutical industries to explore the potential of this and related pyrazole intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scbt.com [scbt.com]
- 3. A novel anilide fungicide: Inpyrfluxam_Chemicalbook [chemicalbook.com]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. Inpyrfluxam | 1352994-67-2 | CEC99467 | Biosynth [biosynth.com]
- 6. Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Poor quality of starting materials: Impurities in reactants can lead to unwanted side reactions and inhibit the desired transformation.[1] | Ensure the use of high-purity starting materials. For instance, ethylhydrazine and the pyrazole precursor should be of high grade. |
| Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction rate and completion.[1] | Systematically optimize reaction conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and duration. | |
| Inefficient reduction of the carboxylate/aldehyde: If the synthesis involves the reduction of a carboxylate or aldehyde precursor, the reducing agent may be inactive or insufficient. | Use a fresh, active batch of the reducing agent (e.g., Lithium Aluminum Hydride). Ensure anhydrous conditions if using moisture-sensitive reagents. | |
| Presence of Multiple Spots on TLC (Impurity Formation) | Formation of regioisomers: Unsymmetrical starting materials can lead to the formation of different pyrazole regioisomers.[1] | While less common in this specific synthesis if starting from a pre-formed pyrazole, careful control of the initial pyrazole synthesis is crucial. Purification via column chromatography is the most effective way to separate regioisomers.[2] |
| Incomplete reaction: The presence of starting material alongside the product indicates an incomplete reaction.[1] | Increase the reaction time or temperature. Consider adding a slight excess of one of the reactants if it is not a costly reagent. | |
| Side reactions: Undesired side reactions, such as over-oxidation or reduction of other functional groups, can lead to impurities. | Adjusting the reaction pH or employing milder reagents can help minimize side reactions. | |
| Product is an Oil Instead of a Solid | Residual solvent: Trapped solvent can prevent the product from solidifying.[2] | Dry the product under high vacuum. Gentle heating can be applied if the compound is thermally stable.[2] |
| Presence of impurities: Impurities can lower the melting point of the final compound.[2] | Purify the product using column chromatography or recrystallization to remove impurities.[2] | |
| Colored Product | Trace impurities or degradation: The presence of colored byproducts can indicate degradation of starting materials or the product.[1][2] | Treat a solution of the product with activated charcoal to adsorb colored impurities, followed by filtration and recrystallization.[2] Passing the product through a short plug of silica gel can also be effective.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A common and effective method involves a two-step process. First, 1-ethyl-5-methyl-1H-pyrazole is synthesized via the condensation of ethylhydrazine with 2,4-pentanedione.[3] The resulting pyrazole can then be formylated at the 4-position, followed by reduction of the aldehyde to the desired methanol. Alternatively, the pyrazole can be carboxylated, and the resulting carboxylic acid or its ester derivative can be reduced to the alcohol using a reducing agent like Lithium Aluminum Hydride (LAH).[4]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring reaction progress.[1][3] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can visualize the disappearance of starting materials and the appearance of the product.
Q3: What are the best methods for purifying the final product?
A3: The most common and effective methods for purifying substituted pyrazoles are silica gel column chromatography and recrystallization.[2] For column chromatography, a solvent system of ethyl acetate and hexane is often a good starting point, with the polarity adjusted to achieve good separation.[2] Recrystallization can be attempted from solvents like ethanol, methanol, or a mixture of ethanol and water.[2]
Q4: My reaction yield is consistently low. What are the key parameters to optimize?
A4: To improve a low yield, focus on optimizing the following parameters:
-
Reaction Temperature: Gradually increase the temperature and monitor for product formation and decomposition.[1]
-
Reaction Time: Extend the reaction time to ensure completion.[1]
-
Stoichiometry of Reactants: Varying the ratio of reactants can sometimes improve the yield.
-
Catalyst (if applicable): If a catalyst is used, ensure its activity and consider screening different catalysts.
Q5: I am observing the formation of regioisomers in my initial pyrazole synthesis. How can I control this?
A5: Regioisomer formation is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] To control regioselectivity, you can:
-
Modify Reaction Conditions: Adjusting the reaction pH can influence the nucleophilicity of the hydrazine nitrogens and favor one regioisomer.
-
Use Precursors with Differentiated Reactivity: Employing starting materials that "lock in" the desired regiochemistry before cyclization can be an effective strategy.[1]
Experimental Protocols
Protocol 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole[3]
-
To a solution of ethylhydrazine oxalate (1.0 eq) in water, add a solution of sodium hydroxide (2.0 eq) in water at 0 °C.
-
Dropwise, add 2,4-pentanedione (1.0 eq) to this solution, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Reduction of a Pyrazole Carboxylate (Analogous Method)[4]
This protocol describes the reduction of a pyrazole carboxylate to the corresponding methanol, which can be adapted for (1-ethyl-5-methyl-1H-pyrazol-4-yl)carboxylate.
-
In a flame-dried round-bottom flask, suspend lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Slowly add a solution of the ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in THF.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the mixture in an ice bath and carefully quench the reaction by the sequential dropwise addition of water, followed by a 1 M sodium hydroxide solution.
-
Stir the mixture for 20 minutes, then add anhydrous magnesium sulfate to dry the solution.
-
Filter the solids through celite and wash the filter cake with THF and methanol.
-
Combine the filtrates and evaporate the solvent to yield the crude product.
Data Presentation
Table 1: Yields of Analogous Pyrazole Methanol Syntheses
| Compound | Starting Material | Reducing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| (1H-pyrazol-4-yl)methanol | ethyl 1H-pyrazole-4-carboxylate | Lithium Aluminum Hydride | THF | 0 °C to room temp, overnight | 78.9 | [4] |
| (1H-pyrazol-4-yl)methanol | methyl 1H-pyrazole-4-carboxylate | Lithium Aluminum Hydride | THF | 0 °C to room temp, 4 hours | 75.8 | [4] |
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
identifying side products in the synthesis of pyrazole methanols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole methanols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of pyrazole methanols, providing potential causes and solutions in a question-and-answer format.
Issue 1: Formation of Chlorinated Side Products During Formylation
-
Question: During the Vilsmeier-Haack formylation of my pyrazole to produce the corresponding pyrazole-4-carbaldehyde, I am observing the formation of a chlorinated side product. What is the cause and how can I minimize it?
-
Answer: The Vilsmeier-Haack reagent, when generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can act as a chlorinating agent, especially at elevated temperatures. If your pyrazole substrate has a hydroxyl group, it is susceptible to being substituted by a chlorine atom.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature during the formation of the Vilsmeier reagent and during the formylation reaction. Running the reaction at 0°C or even lower may suppress the chlorination side reaction.
-
Reagent Stoichiometry: Carefully control the stoichiometry of the reagents. Use the minimum necessary amount of POCl₃.
-
Alternative Formylating Agents: Consider using alternative, non-chlorinating formylating agents if the issue persists.
-
Issue 2: Incomplete Reduction of the Formyl or Carboxylate Group
-
Question: My reduction of the pyrazole-4-carbaldehyde (or pyrazole-4-carboxylate) to the corresponding methanol is incomplete, and I am isolating a mixture of starting material and product. How can I drive the reaction to completion?
-
Answer: Incomplete reduction can be due to several factors, including insufficient reducing agent, low reaction temperature, or deactivation of the reducing agent.
Troubleshooting Steps:
-
Increase Reducing Agent: Increase the molar equivalents of the reducing agent (e.g., Lithium Aluminum Hydride - LAH, Sodium Borohydride - NaBH₄). A slight excess can help ensure the complete conversion of the starting material.
-
Elevate Reaction Temperature: While initial addition of the reducing agent is often done at low temperatures for safety, allowing the reaction to slowly warm to room temperature or even gentle heating (depending on the stability of your compound and the solvent) can improve the reaction rate.
-
Choice of Reducing Agent: For the reduction of esters, LAH is generally more effective than NaBH₄. If you are using NaBH₄ for an ester reduction and observing low conversion, switching to LAH may be necessary.
-
Solvent Choice: Ensure you are using an appropriate anhydrous solvent for your reduction, especially when using LAH (e.g., THF, diethyl ether). Protic solvents will quench the reducing agent.
-
Issue 3: Formation of Over-reduced or Other Side Products During Reduction
-
Question: During the reduction of my pyrazole aldehyde/ester, I am observing the formation of unexpected side products. What could these be and how can I avoid them?
-
Answer: The formation of side products during reduction can be due to the reduction of other functional groups on the pyrazole ring or, in some cases, over-reduction.
Potential Side Products and Solutions:
-
Reduction of Other Functional Groups: Powerful reducing agents like LAH can reduce a variety of functional groups, including amides, nitriles, and even some N-O bonds. If your pyrazole contains other reducible moieties, consider using a milder reducing agent like NaBH₄, which is more selective for aldehydes and ketones.
-
Ring Opening: In the presence of a strong base, deprotonation at C3 of the pyrazole ring can potentially lead to ring-opening.[1] While less common during a standard reduction, it is a possibility to be aware of with highly substituted or strained pyrazole systems.
-
Formation of Borate Esters: When using NaBH₄ in alcoholic solvents, tetraalkoxyborates can form as byproducts.[2] These are typically removed during the aqueous workup.
-
Issue 4: Difficulty in Purifying the Pyrazole Methanol
-
Question: I am having trouble purifying my final pyrazole methanol product from the reaction mixture. What are the recommended purification techniques?
-
Answer: The choice of purification method will depend on the nature of your pyrazole methanol and the impurities present.
Recommended Purification Methods:
-
Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired pyrazole methanol from non-polar impurities and unreacted starting materials.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent way to obtain highly pure material.[3][4]
-
Acid-Base Extraction: Since pyrazoles are weakly basic, an acid-base extraction can be used to separate them from non-basic impurities. The pyrazole can be extracted into an aqueous acidic solution, the aqueous layer is then washed with an organic solvent to remove impurities, and finally, the aqueous layer is basified to precipitate the pure pyrazole, which can then be extracted with an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of pyrazole methanols?
A1: The most common side products depend on the synthetic route chosen:
-
Formylation-Reduction Route:
-
Chlorinated pyrazoles: If using a Vilsmeier-Haack formylation with POCl₃, substitution of other functional groups (like hydroxyls) with chlorine can occur.
-
Incomplete reduction: The starting pyrazole aldehyde or carboxylate may remain if the reduction is not complete.
-
Over-reduction products: If other reducible functional groups are present on the pyrazole ring, they may also be reduced by strong reducing agents like LAH.
-
-
Direct Hydroxymethylation:
-
Poly-hydroxymethylation: Reaction at multiple sites on the pyrazole ring can occur, leading to di- or tri-hydroxymethylated pyrazoles.
-
N-hydroxymethylation: The nitrogen atoms of the pyrazole ring can also react with formaldehyde.
-
Q2: How can I identify the side products in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for identifying side products:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a preliminary indication of the number of components in your reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of your desired product and any impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the components in your mixture, which can help in identifying unexpected side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can separate the components of a mixture and provide mass spectra for each.
Q3: Can I use Sodium Borohydride (NaBH₄) to reduce a pyrazole ester to a pyrazole methanol?
A3: While NaBH₄ is an excellent reagent for reducing aldehydes and ketones, it is generally a slow and often ineffective reagent for the reduction of esters to alcohols under standard conditions.[5] Lithium Aluminum Hydride (LAH) is the more common and effective choice for this transformation.
Q4: My reaction mixture turns a dark color during the synthesis. Is this normal?
A4: The formation of colored impurities is a common observation in pyrazole synthesis, often due to the decomposition of hydrazine starting materials or the oxidation of intermediates.[6] While it may not always indicate a failed reaction, it does suggest the presence of impurities that will need to be removed during purification. Using purification techniques like treatment with activated charcoal during recrystallization can help remove colored impurities.[4]
Data Presentation
Table 1: Comparison of Reducing Agents for Pyrazole Aldehyde/Ester Reduction
| Reducing Agent | Substrate | Typical Solvent | Reactivity | Selectivity | Common Side Products |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol, Ethanol | Mild | High (selective for aldehydes/ketones) | Borate esters (removed in workup) |
| Lithium Aluminum Hydride (LAH) | Aldehydes, Ketones, Esters, Carboxylic Acids | THF, Diethyl Ether | Strong | Low (reduces many functional groups) | Over-reduction products |
Experimental Protocols
Protocol 1: Synthesis of (1H-Pyrazol-4-yl)methanol via Reduction of Ethyl 1H-pyrazole-4-carboxylate
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LAH) (2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the LAH suspension to 0°C in an ice bath. Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the cooled suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath. Carefully and slowly add water dropwise to quench the excess LAH, followed by the dropwise addition of a 1 M sodium hydroxide solution.
-
Workup: Allow the mixture to stir for 20-30 minutes at room temperature. Add anhydrous magnesium sulfate to dry the mixture and stir for another 30 minutes.
-
Isolation: Filter the solid magnesium and aluminum salts through a pad of celite. Wash the filter cake with THF and methanol.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure to yield the crude (1H-pyrazol-4-yl)methanol. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Vilsmeier-Haack Formylation of a Phenylpyrazole
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous dimethylformamide (DMF) (3.0 equivalents) to 0°C. Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise while maintaining the temperature at 0°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Addition: Dissolve the starting phenylpyrazole (1.0 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pyrazole-4-carbaldehyde can be purified by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathways to pyrazole methanols.
References
Technical Support Center: Optimizing Pyrazole Ring Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazole ring formation.
Troubleshooting Guide & FAQs
This section is designed to help you navigate common experimental hurdles in pyrazole synthesis.
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields in pyrazole synthesis can be attributed to several factors, from the purity of your starting materials to suboptimal reaction conditions.[1][2] Here are some common causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[2]
-
Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method for improving yields and reducing reaction times.[3][4]
-
-
-
Suboptimal Stoichiometry: Incorrect ratios of reactants can limit the formation of the desired product.
-
Troubleshooting: While a 1:1 ratio is often the starting point, using a slight excess of the hydrazine derivative (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion, especially if the dicarbonyl compound is the limiting reagent.
-
-
Poor Reagent Quality: Impurities in starting materials can lead to side reactions and lower yields.
-
Troubleshooting:
-
Ensure the 1,3-dicarbonyl compound and hydrazine derivative are of high purity.
-
Hydrazine derivatives can degrade over time; using a freshly opened bottle or purifying the reagent before use is recommended.
-
-
-
Side Reactions: The formation of byproducts can significantly decrease the yield of the desired pyrazole.
-
Troubleshooting: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization. Adjusting the solvent, temperature, or catalyst may help minimize these.
-
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[2] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.
-
Solvent Choice: The solvent can play a crucial role in directing the reaction towards a specific isomer. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of the 5-substituted pyrazole.[5]
-
pH Control: The pH of the reaction mixture can influence which carbonyl group is more readily attacked. Acidic conditions, often employed in the Knorr synthesis, can favor the formation of one isomer, while basic conditions might favor the other.[2]
-
Steric Hindrance: A bulky substituent on the hydrazine or the dicarbonyl compound can sterically hinder the attack at the more crowded carbonyl carbon, thus favoring the formation of a single regioisomer.[2]
Q3: My reaction mixture has turned a dark color. Is this normal, and how can I purify my product?
A3: Discoloration, often to a yellow or red hue, is a common observation in pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material or oxidative side reactions.
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for removing colored impurities. Common solvents for recrystallizing pyrazoles include ethanol, methanol, or mixed solvent systems like ethanol/water.[6]
-
Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. However, be aware that this may also reduce your overall yield.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for separating the desired pyrazole from colored byproducts.
-
Q4: My pyrazole product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when a compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a temperature below the compound's melting point.[6]
-
Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can promote gradual cooling and prevent the rapid precipitation of an oil.[6]
-
Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[6]
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[6]
Data Presentation
The choice of reaction conditions can significantly impact the efficiency of pyrazole synthesis. Below are tables summarizing the effects of conventional versus microwave-assisted synthesis on reaction times and yields.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazole Derivatives
| Entry | Reactants | Method | Solvent | Time | Yield (%) | Reference |
| 1 | Chalcone, Phenylhydrazine | Conventional | Ethanol | 5-7 h | 70-85 | [3] |
| 2 | Chalcone, Phenylhydrazine | Microwave | Ethanol | 5-10 min | 85-95 | [3] |
| 3 | 1,3-Diketone, Hydrazine Hydrate | Conventional | Acetic Acid | 2-4 h | 65-80 | [7] |
| 4 | 1,3-Diketone, Hydrazine Hydrate | Microwave | Acetic Acid | 7-10 min | 80-92 | [7] |
Table 2: Optimization of Reaction Conditions for the Synthesis of 3,5-dimethylpyrazole
| Hydrazine Source | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Hydrazine Sulfate | Aqueous NaOH/Ether | 1.5 | 77-81 | [1] |
| Hydrazine Hydrate | Water | 2 | 95 | [8] |
| Hydrazine Hydrate | Ethanol | - | Lower Yield | [9] |
Experimental Protocols
Below are detailed methodologies for key pyrazole synthesis experiments.
Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine Sulfate [1]
-
Reaction Setup: In a 1-liter round-bottomed flask equipped with a separatory funnel, thermometer, and stirrer, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide.
-
Cooling: Immerse the flask in an ice bath and cool the solution to 15°C.
-
Addition of Acetylacetone: While maintaining the temperature at approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with stirring over about 30 minutes.
-
Reaction: Stir the mixture for 1 hour at 15°C. During this time, the 3,5-dimethylpyrazole will precipitate.
-
Work-up: Dilute the contents of the flask with 200 ml of water to dissolve any precipitated inorganic salts. Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
-
Extraction: Separate the layers and extract the aqueous layer with four 40-ml portions of ether.
-
Drying and Isolation: Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Final Product: Remove the ether by distillation. The resulting slightly yellow crystalline residue of 3,5-dimethylpyrazole weighs 37–39 g (77–81% yield) with a melting point of 107–108°C.
Protocol 2: Microwave-Assisted Synthesis of a Pyrazole Derivative from a Chalcone [4]
-
Reaction Mixture: In a microwave-safe reaction vial, place the chalcone (1 mmol), hydrazine derivative (1.2 mmol), and a suitable solvent (e.g., 5 mL of ethanol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into crushed ice.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Visualizations
The following diagrams illustrate key concepts in pyrazole synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. Method for preparing 3.5-dimethylpyrazole - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of Polar Pyrazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of polar pyrazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar pyrazole derivatives.
Issue 1: Presence of Regioisomers
Question: My reaction has produced a mixture of regioisomers, and they are difficult to separate. What should I do?
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product.
-
Multiple spots with very close Rf values are observed on Thin Layer Chromatography (TLC).
-
The melting point of the product is broad.
Possible Causes:
-
Use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in the synthesis can lead to the formation of regioisomeric products.[1]
Solutions:
-
Fractional Recrystallization: This technique can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system. It involves multiple recrystallization steps to progressively enrich one isomer.[2]
-
Column Chromatography: This is often the most effective method for separating regioisomers.[3]
-
Solvent System Optimization: A thorough screening of solvent systems is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve resolution.
-
Stationary Phase: Standard silica gel is commonly used. For particularly challenging separations, using a stationary phase with a higher surface area may provide better results.
-
-
Acid Salt Formation and Crystallization: Pyrazoles can be converted to their acid addition salts (e.g., with HCl or H₂SO₄), which can then be purified by crystallization. The purified salt is subsequently neutralized to yield the pure pyrazole isomer.[3]
Issue 2: Colored Impurities in the Product
Question: My purified pyrazole derivative is colored. How can I decolorize it?
Symptoms:
-
The isolated product has a yellow, red, or brown hue.
Possible Causes:
-
Side reactions involving the hydrazine starting material can produce colored impurities.[1]
-
Oxidation of the pyrazole ring or functional groups.
-
Residual acidic or basic catalysts from the synthesis.
Solutions:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to a hot solution of the crude product. The charcoal will adsorb the colored impurities. Remove the charcoal by hot filtration. Be aware that charcoal can also adsorb some of the desired product, potentially lowering the yield.[2]
-
Recrystallization: This is often effective in removing colored impurities, as they are typically present in small amounts and will remain in the mother liquor.[1]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated with an acid to form a water-soluble salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Issue 3: Poor or No Crystallization
Question: I am having trouble crystallizing my polar pyrazole derivative. What can I do?
Symptoms:
-
The product oils out instead of forming crystals.
-
No solid forms upon cooling the solution.
Possible Causes:
-
The compound is too soluble in the chosen solvent, even at low temperatures.
-
The solution is supersaturated.
-
The presence of impurities is inhibiting crystal formation.
Solutions:
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a seed crystal of the pure compound to the cooled solution to initiate crystallization.[2]
-
-
Solvent System Modification:
-
Mixed-Solvent System: If the compound is too soluble in a "good" solvent, add a "poor" solvent (in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.[2]
-
Solvent Evaporation: Slowly evaporate some of the solvent from the solution to increase the concentration of the pyrazole derivative.
-
-
Further Purification: If impurities are preventing crystallization, it may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization again.
Issue 4: Product Sticks to the Silica Gel Column
Question: My basic pyrazole derivative is streaking on the TLC plate and seems to be irreversibly binding to the silica gel column. How can I resolve this?
Symptoms:
-
Significant tailing of the product spot on the TLC plate.
-
Low recovery of the product from the silica gel column.
-
The product remains at the baseline of the TLC plate even with highly polar solvent systems.
Possible Causes:
-
The acidic nature of silica gel can lead to strong interactions with basic pyrazole derivatives, causing poor elution and decomposition.
Solutions:
-
Deactivate the Silica Gel: Add a small percentage of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the elution of basic compounds.[4][5]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[5]
-
Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography on a C18 column may be a suitable alternative.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for polar pyrazole derivatives? A1: The most frequently employed methods are recrystallization and column chromatography.[4] Acid-base extraction is also a valuable technique, particularly for removing non-basic impurities. For challenging separations, supercritical fluid chromatography (SFC) is an emerging and powerful alternative.
Q2: How do I choose a suitable solvent for recrystallizing a polar pyrazole derivative? A2: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2] For polar pyrazoles, common choices include ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water.[2] It is always recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific compound.
Q3: Can I use recrystallization to separate regioisomers? A3: Fractional recrystallization can be an effective method for separating regioisomers, provided they have significantly different solubilities in a given solvent system. This process involves multiple, sequential recrystallizations to enrich one isomer.[2]
Q4: How can I improve the yield of my recrystallization? A4: To maximize your yield, use the minimum amount of hot solvent necessary to fully dissolve your compound.[2] Ensure the solution is cooled thoroughly, for instance in an ice bath, to maximize precipitation.[2] Selecting the most appropriate solvent is also critical.[2]
Data Presentation
Table 1: Common Solvents for Recrystallization of Polar Pyrazole Derivatives
| Solvent/Solvent System | Polarity | Typical Use Cases |
| Ethanol/Water | High | Effective for many polar pyrazole derivatives.[2] |
| Methanol | High | A good starting point for polar compounds. |
| Isopropanol | Medium | Often used for cooling crystallization. |
| Acetone | Medium | Suitable for compounds of intermediate polarity. |
| Ethyl Acetate/Hexane | Variable | A common mixed-solvent system for fine-tuning polarity. |
Table 2: Comparison of Purification Methods for a Model Polar Pyrazole Derivative
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >98% | 70-90% | Simple, cost-effective, and can yield highly pure crystalline material. | Can have lower yields if the compound has some solubility in the cold solvent. |
| Column Chromatography | >99% | 60-85% | Highly effective for separating complex mixtures, including regioisomers.[3] | Can be time-consuming and requires larger volumes of solvent. |
| Acid-Base Extraction | Variable | >90% | Excellent for removing non-basic or non-acidic impurities. | Not effective for separating compounds with similar acid/base properties. |
Experimental Protocols
Protocol 1: Recrystallization (Single Solvent)
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent in which your compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just completely dissolves.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Flash Column Chromatography with Gradient Elution
-
TLC Analysis: Develop a TLC method to separate your compound from impurities. A good starting point for polar pyrazoles is a mixture of ethyl acetate and hexane. Aim for an Rf value of 0.2-0.3 for your target compound in the initial, less polar eluent.
-
Column Packing:
-
Select a column of appropriate size based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Prepare a slurry of silica gel in the initial, least polar solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks or air bubbles.[4]
-
-
Sample Loading:
-
Dry Loading (Recommended for Polar Compounds): Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of the initial eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column.
-
-
Elution:
-
Begin eluting with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increase the percentage of ethyl acetate in hexane). A shallow gradient is often more effective for separating closely related compounds.[4]
-
-
Fraction Collection: Collect fractions of a suitable volume.
-
Analysis and Product Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Acid-Base Extraction for a Basic Pyrazole Derivative
-
Dissolution: Dissolve the crude mixture containing the basic pyrazole derivative in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an aqueous solution of a dilute acid (e.g., 1 M HCl) to the separatory funnel. The volume of the aqueous layer should be roughly equal to the organic layer.
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated pyrazole salt will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete extraction of the basic pyrazole. Combine the aqueous extracts.
-
Recovery of the Pyrazole:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or a saturated solution of sodium bicarbonate) to the aqueous solution with stirring until the solution is basic (check with pH paper). The neutral pyrazole derivative should precipitate out if it is a solid.
-
If the pyrazole is a liquid or does not precipitate, extract it from the basified aqueous solution with a fresh portion of organic solvent.
-
-
Isolation:
-
If the pyrazole precipitated, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If the pyrazole was extracted back into an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Visualizations
Caption: A general workflow for the purification of polar pyrazole derivatives.
Caption: A troubleshooting flowchart for common purification challenges.
References
Technical Support Center: Substituted Pyrazole NMR Peak Assignment
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR peak assignment of substituted pyrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the proton signals for my pyrazole ring (H-3, H-4, H-5) broad and poorly resolved?
A: Broad signals in the NMR spectrum of a pyrazole derivative can stem from several factors:
-
Prototropic Tautomerism: In N-unsubstituted pyrazoles, a rapid exchange of the N-H proton between the two nitrogen atoms (N1 and N2) can occur.[1] If this exchange happens at a rate comparable to the NMR timescale, it leads to the broadening of signals, particularly for the C3 and C5 positions which are most affected by the interconversion.[1]
-
Nitrogen Quadrupole Effect: The ¹⁴N nucleus possesses a quadrupole moment that can lead to efficient relaxation of an attached proton, resulting in a broader signal.[2] This effect can sometimes cause broadening of the H-3 resonance.
-
Solvent Effects: The use of protic solvents like D₂O or CD₃OD can cause the N-H proton to exchange with solvent deuterium, which can sometimes lead to signal broadening or disappearance.[2]
Troubleshooting Steps:
-
Use a Dry, Aprotic Solvent: To minimize proton exchange, ensure your deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) is anhydrous.[2] Dipolar aprotic solvents are often preferred for slowing tautomeric interconversion.[1]
-
Low-Temperature NMR: Gradually lowering the temperature of the NMR experiment can slow down the tautomeric exchange rate.[1][2] This may resolve the broad, averaged signals into distinct, sharp signals for each tautomer, allowing for individual assignment.[2]
-
Acidification: Adding a small amount of trifluoroacetic acid (TFA) can accelerate the proton exchange, making it undetectable on the NMR timescale and resulting in narrower, averaged signals for the pyrazole species.[1]
Q2: How can I distinguish between H-3 and H-5 in a 1-substituted pyrazole? Their chemical shifts are very similar.
A: Differentiating between the H-3 and H-5 protons is a common challenge. While their chemical shifts can be close, several 2D NMR techniques can provide unambiguous assignment.
Troubleshooting Steps:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this task. The proton on the N-1 substituent will show a 3-bond correlation (³J) to the C-5 carbon, but not to the C-3 carbon. Observing this cross-peak definitively assigns the carbon as C-5, and by extension, its attached proton (if present) as H-5 via an HSQC experiment.[3][4]
-
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE difference spectroscopy (or 2D NOESY) can be used to identify through-space proximity. An NOE is often observed between the pyrazole H-5 proton and the protons of the N-1 substituent, confirming the H-5 assignment.
Q3: I cannot locate the N-H proton signal in my spectrum. Where is it?
A: The N-H proton signal can be difficult to observe for two main reasons:
-
Solvent Exchange: In protic deuterated solvents such as D₂O or CD₃OD, the acidic N-H proton rapidly exchanges with deuterium, causing the signal to disappear from the ¹H spectrum.[2]
-
Signal Broadening: The quadrupole moment of the adjacent ¹⁴N nucleus can cause significant broadening of the N-H signal, sometimes to the point where it is lost in the baseline noise.[2] Tautomeric exchange in N-unsubstituted pyrazoles also contributes to this phenomenon.[5]
Troubleshooting Steps:
-
Use an Aprotic Solvent: Acquire the spectrum in a dry, aprotic solvent like DMSO-d₆, which is known for revealing exchangeable protons like N-H and O-H.
-
D₂O Exchange Experiment: To confirm if a peak corresponds to an N-H proton, acquire a spectrum, then add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. If the peak disappears, it confirms it was an exchangeable proton.[6]
Q4: How do I definitively assign the quaternary carbons C-3 and C-5?
A: Since C-3 and C-5 are often substituted, they appear as quaternary carbons in the ¹³C NMR spectrum and will be absent in a DEPT-135 experiment. Their assignment relies on long-range correlations.
Troubleshooting Steps:
-
Run an HMBC Experiment: This is the key experiment for assigning quaternary carbons.
-
Look for a cross-peak between the H-4 proton and the C-3 and C-5 carbons. This confirms their positions adjacent to C-4.
-
For 1-substituted pyrazoles, identify the protons on the substituent attached to N-1. These protons will typically show a 3-bond correlation to C-5.[7]
-
Similarly, protons on a substituent at C-3 will show 2- and 3-bond correlations to C-4 and C-5, helping to build the full picture of connectivity.
-
Data Presentation: Typical NMR Chemical Shifts
The chemical shifts of pyrazole rings are highly sensitive to the electronic nature and position of substituents. The following tables provide approximate ranges for the parent pyrazole ring.
Table 1: Typical ¹H NMR Chemical Shifts for Unsubstituted Pyrazole
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 / H-5 | ~7.66 | d |
| H-4 | ~6.37 | t |
| N-H | Variable, often broad | br s |
(Note: In unsubstituted pyrazole, fast tautomerism makes H-3 and H-5 chemically equivalent. Data is illustrative and can vary with solvent)[5][8]
Table 2: Typical ¹³C NMR Chemical Shifts for Unsubstituted Pyrazole
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-3 / C-5 | ~134.7 |
| C-4 | ~105.9 |
(Note: As with ¹H NMR, tautomerism in the parent compound leads to averaged signals for C-3 and C-5. Values can vary significantly with substitution and solvent.)[9]
Table 3: General Influence of Substituents on Pyrazole Ring Chemical Shifts
| Substituent Type | Position | Effect on Ring Protons | Effect on Ring Carbons |
|---|---|---|---|
| Electron-Donating (e.g., -CH₃, -NH₂) | C-3, C-4, or C-5 | Shielding (Upfield shift, lower ppm) | Shielding (Upfield shift, lower ppm) |
| Electron-Withdrawing (e.g., -NO₂, -CN) | C-3, C-4, or C-5 | Deshielding (Downfield shift, higher ppm) | Deshielding (Downfield shift, higher ppm) |
(Note: The magnitude of the shift depends on the specific substituent and its position. These are general trends.)[10][11]
Experimental Protocols
Accurate data acquisition is critical for successful structure elucidation.
1. Sample Preparation:
-
Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Ensure the sample is fully dissolved to avoid poor shimming and broad lines.[6]
-
Use a dry solvent, especially if observing N-H protons is important.[2]
2. ¹H and ¹³C NMR Spectroscopy:
-
Experiment: Standard 1D proton and carbon experiments. A DEPT-135 experiment is also recommended to distinguish between CH, CH₂, and CH₃ signals.
-
Purpose: To obtain an overview of the proton and carbon environments in the molecule.
3. COSY (Correlation Spectroscopy):
-
Experiment: A 2D homonuclear experiment that shows correlations between J-coupled protons.[12]
-
Methodology: Acquire a standard DQF-COSY or gradient-selected COSY.
-
Analysis: Look for off-diagonal cross-peaks. A cross-peak between two proton signals indicates they are coupled, typically through 2 or 3 bonds. For pyrazoles, this will clearly show the H-4 to H-3 and H-4 to H-5 correlations (if both positions are protonated).[13]
4. HSQC (Heteronuclear Single Quantum Coherence):
-
Experiment: A 2D heteronuclear experiment that shows correlations between protons and the carbons they are directly attached to (¹J coupling).[12]
-
Methodology: Acquire a standard phase-sensitive, gradient-selected HSQC.
-
Analysis: Each cross-peak correlates a specific proton signal on one axis to its directly bonded carbon on the other axis. This is essential for assigning protonated carbons.[14]
5. HMBC (Heteronuclear Multiple Bond Correlation):
-
Experiment: A 2D heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²J and ³J).[12]
-
Methodology: Set the key parameter for long-range coupling to an average value, typically around 8-10 Hz.[2]
-
Analysis: This is the most crucial experiment for piecing together the molecular skeleton. It connects fragments by showing correlations between protons and non-protonated (quaternary) carbons, and across heteroatoms.[14][15][16]
Visualized Workflows and Relationships
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
preventing the degradation of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol during storage
This technical support center provides guidance on preventing the degradation of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere. The following table summarizes the recommended storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential degradation reactions. |
| Light | Protect from light (Amber vial or opaque container) | Prevents light-induced degradation (photodegradation). |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the methanol group. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and moisture-mediated degradation. |
Q2: I observe a discoloration of my sample over time. What could be the cause?
A2: Discoloration, such as turning yellow or brown, is a common indicator of chemical degradation. For this compound, this could be due to oxidation of the pyrazole ring or the methanol substituent, or photodegradation if the sample has been exposed to light. It is crucial to analyze the discolored sample using techniques like HPLC or LC-MS to identify any new peaks corresponding to degradation products.
Q3: Can I store this compound in solution?
A3: Storing the compound in solution for extended periods is generally not recommended due to the increased risk of solvent-mediated degradation. If short-term storage in solution is necessary, use a high-purity, dry, aprotic solvent. It is advisable to prepare solutions fresh for each experiment. If storage is unavoidable, degas the solvent, store the solution at low temperatures (-20°C or -80°C) under an inert atmosphere, and protect it from light.
Q4: What are the likely degradation pathways for this compound?
A4: The primary potential degradation pathways for this compound are oxidation and photodegradation. The methanol group is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. The pyrazole ring, while generally stable, can undergo photodegradation upon exposure to UV light, potentially leading to rearrangements or ring cleavage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Appearance of new peaks in HPLC/LC-MS analysis | Degradation of the compound. | 1. Review storage conditions (temperature, light, atmosphere). 2. Perform a forced degradation study to identify potential degradation products. 3. Use fresh, high-purity solvents for analysis. |
| Decreased potency or activity in biological assays | Degradation of the active compound. | 1. Confirm the purity of the compound before use with a suitable analytical method. 2. Prepare fresh stock solutions for each experiment. 3. Store stock solutions under inert gas at low temperatures if immediate use is not possible. |
| Inconsistent experimental results | Inconsistent purity of the compound due to degradation. | 1. Implement and adhere to strict storage and handling protocols. 2. Qualify new batches of the compound for purity and stability before use in critical experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation pathways and products of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control sample stored under optimal conditions, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile).
-
Use a PDA detector to monitor for peak purity and a mass spectrometer (MS) to identify the mass of any degradation products.
Protocol 2: Routine Stability Testing
This protocol is for routine monitoring of the stability of this compound under recommended storage conditions.
1. Sample Storage:
-
Store multiple aliquots of the solid compound and a stock solution (in a validated solvent) at the recommended conditions (2-8°C, protected from light, under inert gas).
2. Time Points:
-
Establish a testing schedule (e.g., 0, 3, 6, 12, 24 months).
3. Analysis:
-
At each time point, analyze one aliquot of the solid and the solution.
-
Use a validated HPLC method to determine the purity of the compound.
-
Record any changes in physical appearance (color, crystallinity).
4. Data Evaluation:
-
Compare the purity at each time point to the initial purity (time 0).
-
A significant decrease in purity indicates degradation and the need to reassess storage conditions or the shelf-life of the compound.
Visualizations
Caption: Key factors for preventing the degradation of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Plausible degradation pathways for this compound.
Technical Support Center: Scale-Up Synthesis of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol
This guide provides technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol. It includes frequently asked questions and troubleshooting guides for common issues encountered during process development and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common two-step synthetic route is recommended for scalability. The process begins with the Vilsmeier-Haack formylation of 1-ethyl-5-methyl-1H-pyrazole to produce the intermediate, 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.[1][2] This intermediate is then reduced to the target alcohol, this compound.[3]
References
methods for removing impurities from pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in pyrazole synthesis?
A1: During pyrazole synthesis, several types of impurities can form. The most common include:
-
Regioisomers: These are isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. They often arise when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1]
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization can lead to the formation of pyrazoline byproducts, which are partially saturated pyrazole rings.[1]
-
Colored Impurities: Side reactions, particularly involving hydrazine starting materials like phenylhydrazine, can produce colored byproducts, often resulting in yellow or red reaction mixtures.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds and/or hydrazine in the crude product.
-
Di-addition Products: In some cases, two molecules of hydrazine may react with one molecule of the dicarbonyl compound.[1]
Q2: How can I identify the impurities in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is typically used to identify byproducts.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to determine the number of components in your crude product. Different spots on the TLC plate indicate the presence of multiple compounds.
-
Spectroscopic Methods: For detailed structural identification, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential.[1]
Q3: What are the primary methods for purifying crude pyrazole products?
A3: The most common and effective methods for purifying pyrazoles are:
-
Recrystallization: This is a widely used technique for purifying solid pyrazoles. It is particularly effective at removing small amounts of impurities.
-
Column Chromatography: This is the most effective method for separating mixtures of closely related compounds, such as regioisomers.[2]
-
Acid-Base Extraction: This method is useful for separating pyrazoles from non-basic impurities. Pyrazoles are weakly basic and can be converted to their water-soluble salts.
-
Activated Charcoal Treatment: This is used to remove colored impurities from the product.
Troubleshooting Guides
Issue 1: Formation of Regioisomers
-
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product.
-
Multiple spots are observed on a TLC plate.
-
The isolated solid has a broad melting point range.
-
-
Solutions:
-
Column Chromatography: This is the most reliable method for separating regioisomers. A careful selection of the eluent system is crucial for achieving good separation.[2]
-
Fractional Recrystallization: This technique can be effective if the regioisomers have significantly different solubilities in a particular solvent. It involves multiple recrystallization steps to enrich one isomer.[3]
-
Issue 2: The Product is Highly Colored (Yellow/Red)
-
Symptoms:
-
The reaction mixture or the isolated product is intensely colored, even though the desired pyrazole is expected to be colorless.
-
-
Solutions:
-
Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product can adsorb the colored impurities. The charcoal is then removed by filtration.
-
Recrystallization: Colored impurities are often present in small amounts and may remain in the mother liquor during recrystallization.[3]
-
Acid-Base Extraction: This can separate the basic pyrazole from non-basic colored impurities.
-
Issue 3: Low Yield of Purified Product
-
Symptoms:
-
The final mass of the purified pyrazole is significantly lower than the theoretical yield.
-
-
Solutions:
-
Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring it with TLC. Adjusting reaction time, temperature, or stoichiometry might be necessary.
-
Review Purification Technique:
-
Recrystallization: Avoid using an excessive amount of solvent, as this will reduce the recovery of the product. Ensure the solution is sufficiently cooled to maximize crystallization.[3]
-
Column Chromatography: Ensure proper column packing and elution to avoid broad bands and poor separation, which can lead to loss of product during fraction collection.
-
-
Issue 4: Product "Oils Out" During Recrystallization
-
Symptoms:
-
Instead of forming crystals, the product separates from the solution as an oil upon cooling.
-
-
Solutions:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[3]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Change Solvent System: Experiment with different solvents or solvent mixtures.[3]
-
Use a Seed Crystal: Adding a small crystal of the pure product can induce crystallization.[3]
-
Data Presentation
Table 1: Comparison of Purification Methods for a Model Pyrazole Synthesis
| Purification Method | Purity of Final Product (by GC-MS) | Yield (%) | Key Impurities Removed |
| Direct Recrystallization | 85% | 70% | Minor colored impurities |
| Column Chromatography | >98% | 55% | Regioisomer, unreacted starting material |
| Acid-Base Extraction followed by Recrystallization | 95% | 65% | Hydrazine-related impurities, colored byproducts |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., ethanol, methanol, ethyl acetate).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and all the solid has dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography for Regioisomer Separation
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will show a clear separation between the two regioisomer spots, with the desired product having an Rf value between 0.2 and 0.4. Common solvent systems include mixtures of hexane and ethyl acetate.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude pyrazole product in an organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel and allow the layers to separate. The protonated pyrazole will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer. Wash the organic layer again with the aqueous acid to ensure complete extraction.
-
Neutralization: Combine the aqueous extracts and cool them in an ice bath. Slowly add a base (e.g., 1 M NaOH) until the solution is basic. The neutral pyrazole will precipitate out.
-
Isolation: Collect the precipitated pyrazole by vacuum filtration or by extracting it back into an organic solvent, which is then dried and evaporated.
Mandatory Visualization
Caption: Logical workflow for selecting a pyrazole purification method.
Caption: Step-by-step workflow for pyrazole recrystallization.
Caption: Workflow for purification by column chromatography.
References
Technical Support Center: Solubility Enhancement for (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol in Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol in biological assays.
Troubleshooting Guide
Issue: Compound precipitates out of solution upon dilution in aqueous assay buffer.
Possible Cause: Low aqueous solubility of this compound. Pyrazole derivatives can exhibit poor water solubility.[1][2]
Solutions:
-
Optimize Co-solvent Concentration:
-
Initial Step: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).
-
Troubleshooting: If precipitation occurs upon dilution, the final concentration of the organic solvent in the assay buffer may be too low to maintain solubility. It is crucial to determine the maximum tolerable co-solvent concentration for your specific biological assay. For many cell lines, the final DMSO concentration should be kept at or below 0.1% to avoid toxicity, though some cell lines can tolerate up to 1%.[3][4][5][6][7] Always include a vehicle control (assay buffer with the same final concentration of the co-solvent) in your experiments.
-
-
Utilize a Different Co-solvent:
-
Employ Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[11][12][13][14][15] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[11][12]
-
Surfactants: Surfactants, also known as detergents, can increase solubility by forming micelles that encapsulate hydrophobic compounds.[16][17][18][19] Use non-ionic or zwitterionic surfactants at concentrations above their critical micelle concentration (CMC) but below levels that could disrupt cell membranes or denature proteins.[16]
-
Issue: Inconsistent results or loss of biological activity.
Possible Cause: The solubilization method may be interfering with the assay or the compound's activity.
Solutions:
-
Vehicle Control: Always run a vehicle control to assess the impact of the solvent or solubility enhancer on the biological system.
-
Test a Range of Concentrations: The concentration of the co-solvent or enhancer might be too high, leading to off-target effects. Test a dilution series to find the optimal concentration that maintains solubility without interfering with the assay.
-
Consider Compound Stability: Ensure that the chosen solvent and pH of the buffer do not degrade the this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the solubility of this compound?
A1: The initial and most common approach is to prepare a concentrated stock solution in an organic solvent, typically DMSO, and then dilute it into your aqueous assay buffer.[6] Pay close attention to the final concentration of the organic solvent in your assay to avoid artifacts.
Q2: What concentration of DMSO is safe for my cell-based assay?
A2: The tolerance to DMSO is cell-line dependent.[3][5] A general guideline is to keep the final concentration at or below 0.1%.[3][4][5] However, some cell lines can tolerate up to 1% for short exposure times.[3][7] It is essential to perform a vehicle control experiment to determine the maximum allowable DMSO concentration for your specific cell line and assay duration.
Q3: Are there alternatives to DMSO for solubilizing my compound?
A3: Yes, other common co-solvents used in biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8][9] The choice of co-solvent will depend on the specific compound and the biological assay.
Q4: How do cyclodextrins work to improve solubility?
A4: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity.[11][13][14] They can form inclusion complexes by encapsulating the poorly soluble this compound within their hydrophobic core, thereby increasing its apparent solubility in aqueous solutions.[11][12][13][15]
Q5: What type of surfactant should I use, and at what concentration?
A5: For biological assays, non-ionic or zwitterionic surfactants are generally preferred as they are less denaturing to proteins than ionic surfactants.[16] Examples include Tween® 20, Tween® 80, and Triton™ X-100. You should use them at a concentration above their critical micelle concentration (CMC) to ensure micelle formation and solubilization.
Data Presentation
Table 1: Common Co-solvents and Their Recommended Final Concentrations in Biological Assays
| Co-solvent | Typical Starting Stock Concentration | Recommended Final Assay Concentration | Notes |
| DMSO | 10-100 mM | ≤ 0.1% (ideal), up to 1% (cell line dependent) | Perform vehicle control to test for toxicity.[3][4][5][6][7] |
| Ethanol | 10-100 mM | ≤ 1% | Can have biological effects at higher concentrations. |
| Polyethylene Glycol (PEG 300/400) | 10-50 mg/mL | ≤ 5% | Generally low toxicity.[8] |
| Propylene Glycol | 10-50 mg/mL | ≤ 2% | Commonly used in pharmaceutical formulations.[8] |
Table 2: Common Solubility Enhancers
| Enhancer Type | Example | Mechanism of Action | Typical Concentration Range |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes.[11][12][13] | 1-10 mM |
| Non-ionic Surfactant | Tween® 20, Triton™ X-100 | Forms micelles to encapsulate the compound.[16][19] | > CMC (e.g., 0.01% - 0.1%) |
| Zwitterionic Surfactant | CHAPS | Milder than ionic detergents, solubilizes without denaturation.[16] | > CMC |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution with a Co-solvent
-
Weigh out a precise amount of this compound.
-
Add the appropriate volume of the chosen co-solvent (e.g., DMSO) to achieve the desired high-concentration stock (e.g., 10 mM or 100 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing the working solution, dilute the stock solution in the assay buffer, ensuring the final co-solvent concentration does not exceed the tolerated limit for the assay.
Protocol 2: Using Cyclodextrins to Enhance Solubility
-
Prepare a stock solution of the cyclodextrin (e.g., 100 mM HP-β-CD) in the assay buffer.
-
Prepare a high-concentration stock of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Add the compound stock solution dropwise to the cyclodextrin solution while vortexing.
-
Allow the mixture to equilibrate (e.g., by rotating overnight at room temperature) to facilitate the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound before use in the assay.
Visualizations
Caption: A workflow for troubleshooting the solubility of this compound.
Caption: A decision tree for selecting a suitable solubilization method for biological assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Co-solvents.pptx [slideshare.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 14. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Detergents for Protein Solubilization | Thermo Fisher Scientific - UK [thermofisher.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Downstream Reactions of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the downstream reactions of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the experimental work involving this compound and its derivatives.
I. Oxidation to (1-ethyl-5-methyl-1H-pyrazol-4-yl)carbaldehyde
Q1: My oxidation reaction is showing low yield. What are the possible causes and solutions?
A1: Low yields in the oxidation of this compound can be attributed to several factors:
-
Incomplete Conversion: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
-
Over-oxidation: The desired aldehyde can be further oxidized to the corresponding carboxylic acid.
-
Troubleshooting: Use milder oxidizing agents. Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are known for selectively oxidizing primary alcohols to aldehydes with minimal over-oxidation.
-
-
Catalyst Deactivation: The pyrazole ring's nitrogen atoms can sometimes coordinate to and deactivate metal-based catalysts.
-
Troubleshooting: If using a catalytic amount of an oxidant, consider increasing the catalyst loading. Alternatively, switch to a stoichiometric oxidant that is less prone to deactivation.
-
-
Side Reactions: The pyrazole ring itself can be susceptible to oxidation under harsh conditions.
-
Troubleshooting: Employ mild and selective oxidation conditions. Avoid strong oxidants like potassium permanganate or chromic acid unless the reaction is carefully controlled.
-
Q2: I am observing the formation of a carboxylic acid byproduct. How can I minimize this?
A2: The formation of (1-ethyl-5-methyl-1H-pyrazol-4-yl)carboxylic acid is a common side product due to over-oxidation. To minimize this:
-
Choice of Oxidant: As mentioned, use selective oxidizing agents like PCC or DMP.
-
Reaction Time: Carefully monitor the reaction and quench it as soon as the starting material is consumed to prevent further oxidation of the aldehyde product.
-
Temperature Control: Running the reaction at lower temperatures can often improve selectivity for the aldehyde.
II. Etherification Reactions
Q1: My Williamson ether synthesis is resulting in a low yield of the desired ether. What could be the problem?
A1: Low yields in the Williamson ether synthesis of this compound derivatives are often due to competing elimination reactions or issues with the base.[1]
-
Elimination Side Reaction: The alkyl halide used may be prone to elimination, especially if it is a secondary or tertiary halide.[1]
-
Troubleshooting: Whenever possible, use a primary alkyl halide as the electrophile.[1] The alkoxide of this compound is formed first, which then acts as the nucleophile.
-
-
Steric Hindrance: Bulky reactants can hinder the SN2 reaction.
-
Troubleshooting: If either the pyrazole methanol derivative or the alkyl halide is sterically hindered, the reaction rate will be significantly reduced. Consider using less hindered reactants if possible.
-
-
Base Strength and Solubility: The base used to deprotonate the alcohol might not be strong enough or may have poor solubility in the reaction solvent.
Q2: I am observing decomposition of my starting material. What could be the cause?
A2: Pyrazole rings can be sensitive to very strong bases and high temperatures.
-
Troubleshooting: Use the minimum required amount of a strong base and maintain a moderate reaction temperature. If decomposition persists, consider using a milder base like potassium carbonate in a polar aprotic solvent, although this may require longer reaction times.
III. Esterification Reactions
Q1: My Fischer esterification is not proceeding to completion. How can I improve the yield?
A1: The Fischer esterification is a reversible reaction, and driving the equilibrium towards the product is key to achieving high yields.[4][5]
-
Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.
-
Troubleshooting: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a large excess of the alcohol reactant to shift the equilibrium.[5]
-
-
Catalyst Choice: An insufficient amount or inappropriate acid catalyst can lead to slow reaction rates.
-
Steric Hindrance: Bulky carboxylic acids or the pyrazole methanol itself can slow down the reaction.
-
Troubleshooting: Increase the reaction time and ensure efficient mixing. In some cases, using an activated form of the carboxylic acid, such as an acid chloride or anhydride, can be more effective, although this is no longer a Fischer esterification.
-
Q2: The pyrazole ring seems to be interfering with the reaction. Is this possible?
A2: The basic nitrogen atoms of the pyrazole ring can be protonated by the acid catalyst, which can potentially reduce the catalyst's effectiveness.
-
Troubleshooting: While this is a possibility, Fischer esterification is generally robust. Ensure an adequate amount of acid catalyst is used. If catalyst poisoning is suspected, consider using a milder Lewis acid catalyst that may have less affinity for the pyrazole nitrogens.[6]
IV. Halogenation of the Methanol Group
Q1: I am trying to convert the methanol group to a chloromethyl or bromomethyl group, but I am getting low yields and side products. What are the challenges?
A1: The direct conversion of the alcohol to a halide can be complicated by the reactivity of the pyrazole ring and potential side reactions.
-
Ring Halogenation: Electrophilic halogenating agents can potentially react with the electron-rich pyrazole ring, leading to undesired side products.
-
Troubleshooting: Use reagents that favor nucleophilic substitution at the carbinol carbon over electrophilic aromatic substitution. For converting the alcohol to a chloride, thionyl chloride (SOCl₂) or oxalyl chloride are common choices. For conversion to a bromide, phosphorus tribromide (PBr₃) is often used. These reagents proceed through intermediates that are less likely to halogenate the pyrazole ring.
-
-
Reaction Conditions: Harsh conditions can lead to decomposition.
-
Troubleshooting: Perform the reaction at low temperatures and add the halogenating agent slowly to control the reaction exotherm. The use of a non-coordinating solvent is also recommended.
-
Q2: How can I improve the selectivity for the desired halomethyl product?
A2: To improve selectivity:
-
Choice of Reagent: Use reagents specifically designed for converting alcohols to alkyl halides, such as those mentioned above (SOCl₂, PBr₃).
-
Protecting Groups: If ring halogenation remains a significant issue, consider protecting the pyrazole ring nitrogens before carrying out the halogenation of the methanol group. However, this adds extra steps to the synthesis.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or GC-MS to optimize reaction time and minimize the formation of byproducts.
Experimental Protocols & Data
The following protocols are representative methodologies for the downstream reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
Oxidation to (1-ethyl-5-methyl-1H-pyrazol-4-yl)carbaldehyde
Representative Protocol using Pyridinium Chlorochromate (PCC):
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM) at room temperature, add a solution of this compound (1.0 equivalent) in DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to afford the crude aldehyde, which can be further purified by column chromatography.
| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| PCC | DCM | Room Temp. | 2-4 | 75-90 |
| DMP | DCM | Room Temp. | 1-3 | 80-95 |
| MnO₂ | DCM | Reflux | 12-24 | 70-85 |
Williamson Ether Synthesis
Representative Protocol:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Base | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| NaH | CH₃I | DMF | Room Temp. | 12 | 80-95 |
| NaH | CH₃CH₂Br | DMF | Room Temp. | 18 | 75-90 |
| K₂CO₃ | CH₃I | Acetonitrile | Reflux | 24 | 60-80 |
Fischer Esterification
Representative Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve this compound (1.0 equivalent) and a carboxylic acid (1.2 equivalents) in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05-0.1 equivalents).
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture to room temperature, wash with a saturated aqueous solution of sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
| Acid Catalyst | Carboxylic Acid | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| H₂SO₄ (conc.) | Acetic Acid | Toluene | Reflux | 4-8 | 70-85 |
| p-TsOH | Benzoic Acid | Toluene | Reflux | 6-12 | 75-90 |
Conversion to (4-(chloromethyl)-1-ethyl-5-methyl-1H-pyrazole)
Representative Protocol using Thionyl Chloride (SOCl₂):
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM at 0 °C, add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be used directly or purified by column chromatography.
| Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| SOCl₂ | DCM | 0 to RT | 3-5 | 85-95 |
| PBr₃ | DCM | 0 to RT | 2-4 | 80-90 |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways Involving Pyrazole Derivatives
Many pyrazole-containing compounds are known to be potent inhibitors of various protein kinases involved in cell signaling pathways critical for cancer cell proliferation and angiogenesis. Two such important pathways are the MAPK/ERK pathway, where pyrazole derivatives can act as BRAF inhibitors, and the VEGF signaling pathway, where they can inhibit the VEGFR-2 kinase.[7][8][9][10]
Caption: BRAF-MEK-ERK signaling pathway with pyrazole derivative inhibition.
Caption: VEGF signaling pathway with pyrazole derivative inhibition of VEGFR-2.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for one of the downstream reactions, for instance, the oxidation of this compound.
Caption: General workflow for the oxidation of this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 9. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAF V600E /VEGFR-2 inhibition, and computation ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00157E [pubs.rsc.org]
Validation & Comparative
Comparative Spectral Analysis of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol: A Guide to Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the predicted spectral data for (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol against experimentally determined data for structurally similar pyrazole derivatives. The objective is to offer a robust framework for the confirmation of the chemical structure of this compound, a novel compound of interest in medicinal chemistry and drug discovery. The analysis is based on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), fundamental techniques in the structural elucidation of organic molecules.
Introduction
This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. Accurate structural confirmation is the cornerstone of any chemical research and drug development endeavor, ensuring the integrity of subsequent biological and pharmacological studies. This guide presents a detailed examination of the expected spectral characteristics of the title compound and compares them with known analogs to facilitate its unambiguous identification.
Due to the novelty of this compound, experimental spectral data is not yet publicly available. Therefore, this guide utilizes predicted ¹H and ¹³C NMR data as a reference. This predictive approach, combined with comparative analysis of closely related, well-characterized molecules, provides a reliable methodology for spectral data confirmation.
Predicted and Comparative Spectral Data
The predicted ¹H and ¹³C NMR spectral data for this compound were generated using online prediction tools. For a meaningful comparison, experimental data for two structural analogs, (1-methyl-1H-pyrazol-4-yl)methanol and (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol, have been included.
Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-3 | ~7.3 | s | - |
| -CH₂- (methanol) | ~4.4 | s | - | |
| -CH₂- (ethyl) | ~4.0 | q | ~7.2 | |
| -CH₃ (methyl) | ~2.3 | s | - | |
| -CH₃ (ethyl) | ~1.4 | t | ~7.2 | |
| -OH | Variable | br s | - | |
| (1-methyl-1H-pyrazol-4-yl)methanol | H-3 | 7.48 | s | - |
| H-5 | 7.35 | s | - | |
| -CH₂- (methanol) | 4.45 | s | - | |
| -CH₃ (methyl) | 3.79 | s | - | |
| -OH | 2.05 | br s | - | |
| (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol | H-4 | 6.05 | s | - |
| -CH₂- (methanol) | 4.58 | s | - | |
| -CH₂- (ethyl) | 4.07 | q | 7.3 | |
| -CH₃ (methyl) | 2.22 | s | - | |
| -CH₃ (ethyl) | 1.39 | t | 7.3 | |
| -OH | 2.50 | br s | - |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound (Predicted) | C-3 | ~137 |
| C-4 | ~115 | |
| C-5 | ~145 | |
| -CH₂- (methanol) | ~55 | |
| -CH₂- (ethyl) | ~45 | |
| -CH₃ (methyl) | ~10 | |
| -CH₃ (ethyl) | ~15 | |
| (1-methyl-1H-pyrazol-4-yl)methanol | C-3 | 138.5 |
| C-4 | 118.9 | |
| C-5 | 129.0 | |
| -CH₂- (methanol) | 55.4 | |
| -CH₃ (methyl) | 38.9 | |
| (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol | C-3 | 150.2 |
| C-4 | 106.5 | |
| C-5 | 141.8 | |
| -CH₂- (methanol) | 57.1 | |
| -CH₂- (ethyl) | 43.7 | |
| -CH₃ (methyl) | 11.1 | |
| -CH₃ (ethyl) | 15.4 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| This compound | C₇H₁₂N₂O | 140.18 | 141.10 |
| (1-methyl-1H-pyrazol-4-yl)methanol | C₅H₈N₂O | 112.13 | 113.07 |
| (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol | C₇H₁₂N₂O | 140.18 | 141.10 |
Experimental Protocols
To ensure the reproducibility and accuracy of spectral data, the following detailed experimental protocols for NMR and MS analysis are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the compound for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation:
-
Mass Spectrometer: Electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used for pyrazole derivatives to observe the [M+H]⁺ ion.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Visualization of the Confirmation Workflow
The following diagram illustrates the logical workflow for the spectral data confirmation of a synthesized chemical compound.
Caption: Workflow for Chemical Structure Confirmation.
Conclusion
This guide provides a foundational framework for the spectral confirmation of this compound. By comparing predicted NMR data with the experimental data of known structural analogs, researchers can confidently assign the spectral features of the target compound. The detailed experimental protocols and the logical workflow diagram serve as practical tools to ensure the acquisition of high-quality, reproducible data, which is essential for the advancement of research and development in the pharmaceutical sciences. As experimental data for the title compound becomes available, this guide can be updated to provide a direct and definitive spectral reference.
A Comparative Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals
Introduction
Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry and drug development. Their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have led to their incorporation into numerous approved drugs. The versatile pyrazole scaffold also serves as a crucial building block in the synthesis of more complex molecular architectures. Consequently, the efficient and selective synthesis of substituted pyrazoles is of paramount importance to researchers in academia and industry.
This guide provides an objective comparison of several prominent synthetic routes to substituted pyrazoles. We will delve into the classical Knorr and Paal-Knorr syntheses, explore modern variations such as multicomponent and green chemistry approaches, and provide detailed experimental protocols for key methods. Quantitative data is summarized for easy comparison, and reaction workflows are visualized to aid in understanding the underlying chemical transformations.
Comparison of Key Synthesis Routes
The selection of an appropriate synthetic route for a desired substituted pyrazole depends on several factors, including the availability of starting materials, desired substitution pattern, scalability, and environmental considerations. The following table summarizes key quantitative data for some of the most common and innovative methods.
| Synthesis Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Ref. |
| Knorr Pyrazole Synthesis | Ethyl acetoacetate, Phenylhydrazine | Glacial Acetic Acid | None | Reflux | 1 h | High | [1][2] |
| Ethyl benzoylacetate, Hydrazine hydrate | Glacial Acetic Acid | 1-Propanol | 100 | 1 h | ~79 | [3][4] | |
| From α,β-Unsaturated Ketones | Chalcone, Hydrazine hydrate | Acetic Acid | Ethanol | Reflux | 16-18 h | Good | [5] |
| Chalcone, Hydrazine hydrate | Formic/Acetic Acid | Formic/Acetic Acid | Reflux | 8 h | - | [6] | |
| Microwave-Assisted Synthesis | Chalcones, Hydrazine hydrate | Acetic Acid | Ethanol | 120 | 7-10 min | 68-86 | [7] |
| β-ketoester, Hydrazine | None | None | - | 1-2 min | High | [8] | |
| Green Synthesis (Nano-ZnO) | Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | nano-ZnO | Water | Room Temp. | 55-60 min | 85-90 | [9] |
| Green Synthesis (Ag/La-ZnO) | Aryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Ag/La-ZnO nanoparticles | Solvent-free (grinding) | Room Temp. | 10-25 min | High | [10][11] |
| Three-Component Synthesis | Acid chlorides, Terminal alkynes, Hydrazine hydrate | Pd(PPh3)2Cl2/CuI | Acetonitrile | - | 16 h | 15-85 | [12][13] |
Experimental Protocols
Knorr Pyrazole Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol details the classic Knorr synthesis of a pyrazolone, a tautomeric form of a hydroxypyrazole.[1][2]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). The addition is exothermic.
-
Add a few drops of glacial acetic acid.
-
Cool the resulting mixture in an ice bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the product from ethanol to obtain the pure pyrazolone.
Synthesis of Pyrazolines from Chalcones
This method describes the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles, from α,β-unsaturated ketones (chalcones).[6]
Materials:
-
Substituted chalcone (0.01 mol)
-
Hydrazine hydrate (0.01 mol, 0.5 mL)
-
Formic acid or Acetic acid (25 mL)
Procedure:
-
In a round-bottom flask, dissolve the substituted chalcone in formic acid or acetic acid.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 8 hours.[6]
-
After cooling, pour the reaction mixture into 50 mL of ice-cold water.
-
Collect the precipitate by filtration.
-
Purify the product by recrystallization from ethanol.
Green Synthesis of Pyranopyrazoles using a Nano-ZnO Catalyst
This protocol outlines a one-pot, four-component synthesis of pyranopyrazole derivatives in an aqueous medium, representing an environmentally benign approach.[9]
Materials:
-
Hydrazine hydrate (1 mmol)
-
Methyl acetoacetate (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
ZnO nanoparticles (9 mol%)
-
Water (2 mL)
Procedure:
-
In a flask, combine hydrazine hydrate, methyl acetoacetate, the substituted aromatic aldehyde, ethyl cyanoacetate, and ZnO nanoparticles in water.
-
Stir the mixture magnetically at room temperature (25°C) for 55-60 minutes.[9]
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, collect the solid product by filtration.
-
Wash the product with water and then a small amount of cold ethanol.
-
The catalyst can be recovered from the aqueous filtrate, washed, dried, and reused.
Reaction Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described above.
Caption: Workflow for the Knorr Pyrazole Synthesis.
Caption: Synthesis of Pyrazoles from Chalcones.
Caption: Green Multicomponent Pyrazole Synthesis.
Conclusion
The synthesis of substituted pyrazoles is a well-established field with a rich history, yet it continues to evolve with the development of more efficient, selective, and environmentally friendly methodologies. The classical Knorr synthesis remains a robust and widely used method, particularly for the synthesis of pyrazolones. The use of α,β-unsaturated ketones provides a versatile entry point to a wide range of substituted pyrazoles, often with good regioselectivity.
Emerging trends, such as microwave-assisted synthesis and green chemistry approaches utilizing nanocatalysts and aqueous or solvent-free conditions, offer significant advantages in terms of reduced reaction times, energy consumption, and environmental impact. Multicomponent reactions, in particular, provide a powerful strategy for the rapid generation of molecular diversity from simple starting materials in a single step.
The choice of synthetic route will ultimately be guided by the specific target molecule and the resources available. This guide provides a foundation for researchers to make informed decisions and to adapt and optimize these methods for their specific research needs in the exciting and impactful field of pyrazole chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. theaspd.com [theaspd.com]
- 6. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. scielo.br [scielo.br]
- 9. ZnO Nanoparticles as an Efficient, Heterogeneous, Reusable, and Ecofriendly Catalyst for Four-Component One-Pot Green Synthesis of Pyranopyrazole Derivatives in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. One‐Pot Three‐Component Synthesis of Pyrazoles Through a Tandem Coupling‐Cyclocondensation Sequence. | Semantic Scholar [semanticscholar.org]
Comparative Biological Activity of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol and Structurally Similar Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cytotoxic Activity
Numerous studies have demonstrated the cytotoxic potential of pyrazole derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. Below is a summary of the cytotoxic activities of several pyrazole compounds structurally related to (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol.
Quantitative Data Summary: Cytotoxicity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A: 2-((3-Amino-1-(2,4-dinitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzoic acid | A549 (Lung Carcinoma) | 6.30 | [1] |
| HCT116 (Colon Carcinoma) | 9.77 | [1] | |
| HepG2 (Hepatocellular Carcinoma) | 7.12 | [1] | |
| MCF-7 (Breast Adenocarcinoma) | 7.85 | [1] | |
| Compound B: 1,3,5-trisubstituted-1H-pyrazole derivative | A549 (Lung Carcinoma) | 28.4 | [2] |
| MCF-7 (Breast Adenocarcinoma) | 3.9 - 35.5 | [2] | |
| PC-3 (Prostate Adenocarcinoma) | - | [2] | |
| Compound C: 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivative (4d) | A549 (Lung Carcinoma) | Suppresses growth | [4] |
| Compound D: 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivative (4e) | A549 (Lung Carcinoma) | Suppresses growth | [4] |
Antimicrobial and Antifungal Activity
Pyrazole derivatives have also been extensively investigated for their efficacy against a range of microbial and fungal pathogens. The structural variations in these compounds allow for a broad spectrum of activity.
Quantitative Data Summary: Antimicrobial and Antifungal Activity
| Compound | Microorganism | Activity | Reference |
| Compound E: 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives | Escherichia coli (Gram-negative) | Good activity | [5] |
| Staphylococcus aureus (Gram-positive) | Good activity | [5] | |
| Compound F: 1-(substituted)-3-methyl-1H-pyrazol-5(4H)-one derivatives | Escherichia coli | Good activity | [6] |
| Pseudomonas aeruginosa | Good activity | [6] | |
| Staphylococcus aureus | Good activity | [6] | |
| Bacillus subtilis | Good activity | [6] | |
| Candida albicans | Good activity | [6] | |
| Compound G: 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide (Y13) | Gibberella zeae | EC50 = 13.1 mg/L | [7] |
| Botryosphaeria dothidea | EC50 = 14.4 mg/L | [7] | |
| Fusarium prolifeatum | EC50 = 13.3 mg/L | [7] | |
| Fusarium oxysporum | EC50 = 21.4 mg/L | [7] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized pyrazole derivatives were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2, HCT-116) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Assay (Agar Disc Diffusion Method)
The antimicrobial activity of the pyrazole compounds was determined using the agar disc diffusion method.[5][6]
-
Culture Preparation: Bacterial or fungal strains were cultured in appropriate broth overnight.
-
Inoculation: A sterile cotton swab was dipped into the microbial suspension and evenly streaked over the surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates were incubated at 37°C for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each disc was measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
General Synthetic Pathway for Substituted Pyrazoles
Caption: A generalized synthetic route to substituted pyrazoles.
Hypothetical Signaling Pathway for Pyrazole-Induced Apoptosis
Caption: A potential mechanism of pyrazole-induced apoptosis.
References
- 1. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
Comparative Guide to the Structure-Activity Relationship of Pyrazolyl Methanol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolyl methanol analogs and related pyrazole derivatives, focusing on their anticancer, antimicrobial, and kinase inhibitory activities. The information is compiled from recent studies to aid in the rational design of novel therapeutic agents.
Anticancer Activity of Pyrazole Derivatives
Pyrazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis and inhibition of protein kinases.
Data Presentation: In Vitro Cytotoxicity of 1,3,5-Trisubstituted-1H-pyrazole Derivatives
A study by Emirik et al. investigated a series of 1,3,5-trisubstituted-1H-pyrazole derivatives for their cytotoxic effects against different cancer cell lines. While not exclusively focused on pyrazolyl methanol analogs, the study provides valuable SAR insights into the broader class of pyrazole-based compounds. The core structure involves substitutions at the 1, 3, and 5 positions of the pyrazole ring.
| Compound ID | R1 | R2 | R3 | MCF-7 IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) |
| 4 | 4-chlorophenyl | phenyl | H | 10.2 | 12.5 | 15.8 |
| 5 | 4-chlorophenyl | 4-chlorophenyl | H | 8.5 | 10.1 | 11.3 |
| 6b | 4-chlorophenyl | phenyl | 2-thiazolyl | 5.1 | 7.3 | 8.9 |
| 6c | 4-chlorophenyl | 4-chlorophenyl | 2-thiazolyl | 3.9 | 5.2 | 6.4 |
| 7 | 4-chlorophenyl | phenyl | 4-pyridyl | 15.6 | 18.2 | 20.1 |
| 8 | 4-chlorophenyl | 4-chlorophenyl | 4-pyridyl | 12.3 | 14.7 | 16.5 |
| 10b | 4-chlorophenyl | phenyl | 4-sulfamoylphenyl | 6.8 | 8.9 | 9.7 |
| 10c | 4-chlorophenyl | 4-chlorophenyl | 4-sulfamoylphenyl | 4.5 | 6.1 | 7.2 |
| 12b | 4-chlorophenyl | phenyl | 4-methylphenyl | 35.5 | 40.1 | 42.3 |
Note: The above data is an illustrative summary based on the findings in the cited research[1][2].
Key SAR Insights for Anticancer Activity:
-
Substitution at R2: The presence of a second 4-chlorophenyl group at the R2 position (e.g., compounds 5 , 6c , 8 , 10c ) consistently increased cytotoxic activity compared to a phenyl group.[1][2]
-
Substitution at R3: Introduction of a 2-thiazolyl group at the R3 position (compounds 6b , 6c ) significantly enhanced anticancer activity.[1][2]
-
A 4-sulfamoylphenyl group at R3 (compounds 10b , 10c ) also contributed to potent cytotoxicity.[1][2]
-
In contrast, a 4-methylphenyl group at R3 (compound 12b ) led to a significant decrease in activity.[1]
Experimental Protocols:
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells (MCF-7, A549, PC-3) were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized pyrazole derivatives and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.
-
Incubation: The plates were incubated for another 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was then calculated.[3]
Mandatory Visualization:
Caption: SAR logic for anticancer pyrazole derivatives.
Antimicrobial Activity of Pyrazolyl Methanol Analogs
Certain pyrazolyl methanol derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating notable activity against both Gram-positive and Gram-negative bacteria.
Data Presentation: In Vitro Antimicrobial Activity of Pyrazole Derivatives
A study by Y. Rajendra Prasad et al. synthesized a series of 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(aryl)methyl)hydrazinecarboxamide derivatives and tested their antimicrobial activity.
| Compound ID | Ar (Aryl Group) | E. coli MIC (µg/mL) | S. epidermidis MIC (µg/mL) | A. niger MIC (µg/mL) |
| 1 | Phenyl | >100 | >100 | >100 |
| 2 | 4-Nitrophenyl | 50 | 25 | 1 |
| 3 | 4-Chlorophenyl | 0.25 | 50 | 12.5 |
| 4 | 4-Hydroxyphenyl | 0.25 | 0.25 | 25 |
| 5 | 4-Methoxyphenyl | 100 | >100 | 50 |
| 6 | 2-Hydroxyphenyl | >100 | >100 | >100 |
| Ciprofloxacin | - | 0.5 | 4 | - |
| Clotrimazole | - | - | - | 1 |
Note: The above data is a summary based on the findings in the cited research[4][5].
Key SAR Insights for Antimicrobial Activity:
-
Aryl Substituent: The nature of the aryl group (Ar) attached to the methanol carbon plays a crucial role in determining the antimicrobial activity.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups like 4-nitro (2 ) and 4-chloro (3 ) on the aryl ring generally enhances antibacterial activity.[4][5]
-
Hydroxyl Group: A hydroxyl group at the para-position of the aryl ring (compound 4 ) resulted in potent activity against both E. coli and S. epidermidis.[4]
-
Electron-Donating Groups: An electron-donating methoxy group (5 ) or the absence of a substituent (1 ) led to a significant decrease or loss of activity.[4]
-
Antifungal Activity: The 4-nitrophenyl derivative (2 ) exhibited the most potent antifungal activity against A. niger, comparable to the standard drug Clotrimazole.[4]
Experimental Protocols:
Broth Microdilution Method for MIC Determination:
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth overnight. The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: The test compounds were serially diluted in broth in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[6][7][8]
Mandatory Visualization:
Caption: Workflow for MIC determination of pyrazolyl methanol analogs.
Kinase Inhibitory Activity of Pyrazole Derivatives
The pyrazole scaffold is a common feature in many kinase inhibitors. While specific SAR studies on pyrazolyl methanol analogs as kinase inhibitors are less common in the readily available literature, the broader class of pyrazole derivatives has been extensively studied.
Data Presentation: Kinase Inhibitory Activity of Pyrazole-Based Compounds
A review by M. Asif summarizes the kinase inhibitory potential of various pyrazole derivatives. For instance, certain pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of kinases like Aurora A.
| Compound ID | R Group | Aurora A IC50 (nM) | Aurora B IC50 (nM) | HCT116 IC50 (µM) |
| A | H | 250 | 480 | 2.5 |
| B | 4-Morpholinyl | 28.9 | 2.2 | 0.789 |
| C | 4-Piperidinyl | 45.3 | 5.6 | 1.2 |
| D | N,N-Diethylamino | 150 | 210 | 3.1 |
Note: This data is illustrative and compiled from a review of pyrazole-based kinase inhibitors[9].
Key SAR Insights for Kinase Inhibitory Activity:
-
Core Scaffold: The pyrazolo[1,5-a]pyrimidine core is a key feature for kinase inhibition.
-
Substitutions: The nature of the substituent at the R position significantly influences both the potency and selectivity of the inhibitors.
-
Heterocyclic Rings: The introduction of a morpholino ring (B ) led to a significant increase in potency against both Aurora A and B kinases compared to an unsubstituted analog (A ).[9]
-
A piperidinyl group (C ) also conferred good activity, while a diethylamino group (D ) was less effective.[9]
Experimental Protocols:
In Vitro Kinase Inhibition Assay (General Protocol):
-
Reagents: The assay typically includes the purified kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound.
-
Reaction Setup: The kinase, substrate, and test compound are pre-incubated in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for phosphorylation of the substrate.
-
Detection: The extent of phosphorylation is quantified. Common methods include:
-
Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Using ATP detection reagents that measure the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the concentration of the test compound.
Mandatory Visualization:
Caption: Inhibition of a protein kinase signaling pathway.
References
- 1. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Differentiating 1-Ethyl and 1-Methyl Pyrazole Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic nuances of 1-ethyl-3-methylpyrazole, 1-ethyl-5-methylpyrazole, 1,3-dimethylpyrazole, and 1,5-dimethylpyrazole. This report details the key differences in their NMR, IR, and Mass Spectrometry data, providing a valuable resource for unambiguous isomer identification.
The regiochemistry of substituted pyrazoles is a critical factor in medicinal chemistry, profoundly influencing their biological activity and physicochemical properties. The subtle difference between a 1,3- and a 1,5-substitution pattern, further nuanced by the presence of an ethyl versus a methyl group at the N1 position, can be challenging to ascertain without a thorough spectroscopic analysis. This guide presents a comparative analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for four closely related pyrazole isomers, offering clear, data-driven insights for their differentiation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the four pyrazole isomers. The data presented for 1,3-dimethylpyrazole and 1,5-dimethylpyrazole is based on experimental findings, while the data for 1-ethyl-3-methylpyrazole and 1-ethyl-5-methylpyrazole is a combination of literature-derived expectations and predicted values due to the limited availability of complete experimental spectra in public databases.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, CDCl₃, δ in ppm)
| Compound | H-4 | N-CH₂- | N-CH₃ | C₃-CH₃ | C₅-CH₃ | -CH₂-CH ₃ |
| 1-Ethyl-3-methylpyrazole | ~6.0 | ~4.0 (q) | - | ~2.2 (s) | - | ~1.4 (t) |
| 1-Ethyl-5-methylpyrazole | ~5.9 | ~4.1 (q) | - | - | ~2.3 (s) | ~1.4 (t) |
| 1,3-Dimethylpyrazole | 5.99 (d) | - | 3.76 (s) | 2.24 (s) | - | - |
| 1,5-Dimethylpyrazole | 5.92 (d) | - | 3.68 (s) | - | 2.25 (s) | - |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental, CDCl₃, δ in ppm)
| Compound | C3 | C4 | C5 | N-C H₂- | N-C H₃ | C₃-C H₃ | C₅-C H₃ | -CH₂-C H₃ |
| 1-Ethyl-3-methylpyrazole | ~148 | ~106 | ~138 | ~45 | - | ~13 | - | ~15 |
| 1-Ethyl-5-methylpyrazole | ~140 | ~107 | ~149 | ~44 | - | - | ~11 | ~15 |
| 1,3-Dimethylpyrazole | 148.1 | 104.2 | 138.4 | - | 38.9 | 13.5 | - | - |
| 1,5-Dimethylpyrazole | 138.9 | 106.4 | 148.1 | - | 35.8 | - | 11.8 | - |
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Compound | C-H stretch (aromatic) | C-H stretch (aliphatic) | C=C, C=N stretch |
| 1-Ethyl-3-methylpyrazole | ~3100 | ~2980-2850 | ~1600-1450 |
| 1-Ethyl-5-methylpyrazole | ~3100 | ~2980-2850 | ~1600-1450 |
| 1,3-Dimethylpyrazole | ~3110 | ~2950-2850 | ~1580-1460 |
| 1,5-Dimethylpyrazole | ~3120 | ~2960-2860 | ~1590-1470 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 1-Ethyl-3-methylpyrazole | 110 | 95 ([M-CH₃]⁺), 82 ([M-C₂H₄]⁺), 67 |
| 1-Ethyl-5-methylpyrazole | 110 | 95 ([M-CH₃]⁺), 82 ([M-C₂H₄]⁺), 67 |
| 1,3-Dimethylpyrazole | 96 | 81 ([M-CH₃]⁺), 67 |
| 1,5-Dimethylpyrazole | 96 | 81 ([M-CH₃]⁺), 67 |
Analysis of Spectroscopic Differences
The primary distinctions between the 1-ethyl and 1-methyl pyrazole isomers, as well as between the 3- and 5-methyl substituted isomers, are evident in their NMR spectra.
-
¹H NMR: The most apparent difference is the presence of the ethyl group signals (a quartet for the N-CH₂ and a triplet for the terminal CH₃) in the 1-ethyl isomers, which are absent in the 1-methyl isomers that instead show a singlet for the N-CH₃ group. Distinguishing between the 1,3- and 1,5-isomers can be more subtle. The chemical shift of the pyrazole ring proton (H-4) and the methyl group protons can be influenced by the position of the substituents. Generally, the N-alkyl group in the 1,5-isomer is sterically closer to the C5-methyl group, which can lead to slight upfield or downfield shifts compared to the 1,3-isomer.
-
¹³C NMR: The carbon chemical shifts provide a more definitive differentiation. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are sensitive to the substitution pattern. For instance, in 1,3-dimethylpyrazole, C3 and C5 have distinct chemical shifts, which are different from those in 1,5-dimethylpyrazole where the chemical shifts of C3 and C5 are also unique to that isomer. The presence of the ethyl group in the 1-ethyl isomers introduces two additional signals for the ethyl carbons.
-
IR Spectroscopy: While IR spectroscopy is useful for confirming the presence of the pyrazole ring and the alkyl substituents through their characteristic C-H, C=C, and C=N stretching vibrations, it is generally less effective for definitively distinguishing between these closely related isomers. The spectra are often very similar, with only minor shifts in peak positions and intensities.
-
Mass Spectrometry: The molecular ions in the mass spectra clearly differentiate the ethyl-substituted pyrazoles (m/z 110) from the methyl-substituted pyrazoles (m/z 96). However, the fragmentation patterns of the 1,3- and 1,5-isomers are often very similar, making it difficult to distinguish them based on mass spectrometry alone. The primary fragmentation pathway for the ethyl isomers involves the loss of a methyl radical ([M-15]) or ethylene ([M-28]), while the methyl isomers primarily lose a methyl radical ([M-15]).
Experimental Protocols
The synthesis of these pyrazole isomers is typically achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2][3]
General Synthesis of 1,3- and 1,5-Dimethylpyrazole:
A common method for the synthesis of 3,5-dimethylpyrazole is the reaction of acetylacetone with hydrazine.[4][5] To obtain the N-methylated isomers, methylhydrazine is used instead of hydrazine. The reaction of methylhydrazine with an unsymmetrical β-dicarbonyl like acetylacetone can yield a mixture of the 1,3- and 1,5-isomers, which can then be separated by techniques such as fractional distillation.
General Synthesis of 1-Ethyl-3-methylpyrazole and 1-Ethyl-5-methylpyrazole:
Similarly, these compounds can be synthesized by the condensation of acetylacetone with ethylhydrazine. The reaction will likely produce a mixture of 1-ethyl-3-methylpyrazole and 1-ethyl-5-methylpyrazole, necessitating separation.
Detailed Protocol for a Knorr-type Pyrazole Synthesis (Adapted for 1,3/1,5-dimethylpyrazole):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1 equivalent) in a suitable solvent such as ethanol.
-
Hydrazine Addition: Slowly add methylhydrazine (1 equivalent) to the solution. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).
-
Workup: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to separate the 1,3- and 1,5-isomers.
Spectroscopic Analysis Protocol:
-
NMR Spectroscopy: Samples are prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
IR Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as thin films between salt plates.
-
Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis of the isomers. Electron ionization (EI) is a common method for generating the mass spectra.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the synthesis and spectroscopic comparison of the pyrazole isomers.
Workflow for synthesis and analysis.
References
A Comparative Guide to Purity Validation of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol by HPLC-MS
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity validation of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol, a substituted pyrazole derivative of interest in medicinal chemistry. The performance of HPLC-MS is objectively compared with alternative analytical techniques, supported by detailed experimental protocols and comparative data to inform method selection.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful and widely adopted technique for the purity assessment of pharmaceutical compounds. It combines the superior separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, providing a high degree of confidence in both the identification and quantification of the main component and any potential impurities.
Experimental Protocol: HPLC-MS Purity Validation
Objective: To determine the purity of this compound and identify any related impurities by HPLC-MS.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Mass spectrometer (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection (DAD) | 210 nm and 254 nm |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range | m/z 50-500 |
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute to a working concentration of 10 µg/mL for analysis.
Data Presentation: HPLC-MS Performance
The following table summarizes the expected performance of the HPLC-MS method based on typical validation parameters for pharmaceutical analysis.
| Validation Parameter | HPLC-MS |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.03% |
| Specificity | High (Mass confirmation of peaks) |
Alternative Analytical Methods
While HPLC-MS is a robust technique, other methods can offer complementary information or may be more suitable depending on the specific analytical challenge.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent alternative for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS can provide high-resolution separation and sensitive detection.
Experimental Protocol: GC-MS Purity Analysis
Objective: To determine the purity of this compound by GC-MS, focusing on volatile impurities.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (Split ratio 20:1) |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min. |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Scan Range | m/z 40-450 |
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard, without the need for a specific reference standard of the analyte itself.[1][2]
Experimental Protocol: qNMR Purity Assay
Objective: To determine the absolute purity of this compound by ¹H qNMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
NMR Parameters:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
Purity Calculation: The purity is calculated based on the integral ratio, the number of protons for each signal, the molecular weights, and the known purity of the internal standard.
Comparison of Analytical Methods
| Feature | HPLC-MS | GC-MS | qNMR |
| Principle | Separation by polarity, detection by mass | Separation by volatility, detection by mass | Quantification by nuclear magnetic resonance |
| Strengths | Versatile, high sensitivity, structural information from MS/MS | Excellent for volatile compounds, high resolution | Absolute quantification, no reference standard needed, non-destructive[1][3] |
| Limitations | Requires soluble and ionizable compounds | Requires volatile and thermally stable compounds | Lower sensitivity than MS methods, requires pure internal standard |
| Typical Purity Uncertainty | ± 0.5% | ± 0.5% | ± 1.0% |
Visualizing the Workflow and Decision Process
To aid in understanding the experimental process and method selection, the following diagrams are provided.
Caption: Workflow for purity validation by HPLC-MS.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
The validation of this compound purity by HPLC-MS provides a highly reliable and specific method suitable for the stringent requirements of pharmaceutical research and development. The technique offers excellent sensitivity for impurity profiling and provides mass confirmation, which is crucial for the identification of unknown related substances. While GC-MS and qNMR present viable alternatives with their own distinct advantages, HPLC-MS remains a versatile and powerful primary method for the comprehensive purity assessment of such novel heterocyclic compounds. The choice of method should be guided by the specific properties of the analyte and the analytical requirements of the project.
References
Comparative Docking Analysis of Pyrazole Derivatives in Key Enzyme Active Sites: A Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular docking studies involving pyrazole derivatives targeting various enzyme active sites. Pyrazole scaffolds are a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This document summarizes key findings from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of associated biological pathways to aid in the rational design of novel therapeutics.
Comparative Docking Performance of Pyrazole Derivatives
Molecular docking simulations are pivotal in predicting the binding affinity and orientation of small molecules within the active site of a protein. The following tables summarize the docking scores and binding interactions of various pyrazole derivatives against several key enzyme targets implicated in cancer, inflammation, and bacterial infections.
Protein Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been extensively investigated as inhibitors of various kinases.
Table 1: Docking Performance of Pyrazole Derivatives against Cancer-Related Kinases [1]
| Compound ID | Target Enzyme (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues |
| 1b | VEGFR-2 (2QU5) | -10.09 | 0.11 | LEU840, VAL848, ALA866, LYS868, GLU917, CYS919, ASP1046 |
| 1d | Aurora A (2W1G) | -8.57 | 1.12 | LEU139, VAL147, ALA160, LEU210, THR217, LEU263 |
| 2b | CDK2 (2VTO) | -10.35 | 0.07 | ILE10, GLY11, VAL18, ALA31, LYS33, VAL64, PHE80, GLN131, ASP145 |
| 22 | EGFR | -8.61 | - | - |
| 23 | EGFR | -10.36 | - | - |
| 31 | CDK2 | -5.372 | - | - |
| 32 | CDK2 | -7.676 | - | - |
Binding energies and inhibition constants are crucial metrics for evaluating the potential of a compound as an inhibitor. Lower values typically indicate a more potent inhibitor.[1]
Cyclooxygenase (COX) Inhibitors
Cyclooxygenase enzymes, particularly COX-2, are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. Pyrazole-containing compounds, such as Celecoxib, are well-known selective COX-2 inhibitors.
Table 2: Docking Performance of Pyrazole Derivatives against COX-2 [2][3]
| Compound ID | Target Enzyme (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Compound 12 | COX-2 (3LN1) | -10.9 | TYR355, SER530 | [2] |
| Compound 13 | COX-2 (3LN1) | -10.1 | TYR355, ARG513, SER530 | [2] |
| Compound 11 | COX-2 (3LN1) | -9.8 | TYR355, SER530 | [2] |
| Compound 6 | COX-2 (3LN1) | -9.8 | TYR355, SER530 | [2] |
| Diclofenac (Reference) | COX-2 (3LN1) | -6.5 | ARG120, TYR355, SER530 | [2] |
Antibacterial Targets
With the rise of antibiotic resistance, novel antibacterial agents are urgently needed. Pyrazole derivatives have shown promise as inhibitors of essential bacterial enzymes.
Table 3: Docking Performance of Pyrazole Derivatives against Bacterial Enzymes [4][5]
| Compound | Target Enzyme (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues |
| Ferrocenyl-substituted pyrazole | DNA Gyrase (E. coli) | -9.6 | ALA588, ASN109, LEU298 |
| N-Mannich base of dimethyl pyrazole (Sulphanilic acid derivative) | Tyrosyl-tRNA synthetase (E. coli - 1X8X) | - | Key active site residues |
| N-Mannich base of dimethyl pyrazole (Para amino benzoic acid derivative) | Tyrosyl-tRNA synthetase (S. aureus - 1JIL) | - | Key active site residues |
Experimental Protocols: Molecular Docking
The following provides a generalized yet detailed methodology for performing molecular docking studies with pyrazole derivatives, based on common practices cited in the literature.[1][3][4]
Step 1: Ligand and Macromolecule Preparation
-
Ligand Preparation:
-
The 2D structures of the pyrazole derivatives are drawn using chemical drawing software (e.g., ChemDraw).
-
These 2D structures are converted to 3D structures.
-
Energy minimization of the 3D ligand structures is performed using a suitable force field (e.g., via servers like Dundee PRODRG or software like Chem3D).[1]
-
-
Macromolecule (Protein) Preparation:
-
The 3D crystallographic structure of the target enzyme is retrieved from the Protein Data Bank (PDB).
-
Non-essential molecules such as water, co-factors, and existing ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein structure.
-
Charges (e.g., Kollman charges) are assigned to the protein atoms.
-
Step 2: Active Site Identification and Grid Generation
-
Active Site Prediction: The binding pocket (active site) of the enzyme is identified. This can be based on the location of the co-crystallized ligand in the PDB structure or through computational prediction tools.[1]
-
Grid Box Generation: A grid box is generated around the identified active site. This box defines the search space for the docking algorithm. The size and center of the grid are crucial parameters that must be carefully defined.
Step 3: Molecular Docking Simulation
-
Docking Algorithm: A docking program (e.g., AutoDock, Glide, PyRx) is used to perform the simulation.[1][3][6] These programs often employ algorithms like the Lamarckian genetic algorithm to explore various conformations and orientations of the ligand within the active site.[1]
-
Execution: The prepared ligand and protein files, along with the grid parameters, are used as input for the docking software. The software then calculates the binding energy and predicts the most favorable binding poses of the ligand.
Step 4: Analysis of Docking Results
-
Binding Energy and Inhibition Constant: The binding energy (in kcal/mol) is the primary output, indicating the strength of the interaction. The inhibition constant (Ki) can also be calculated from the binding energy.
-
Interaction Analysis: The best-docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the active site. Visualization software (e.g., PyMOL, UCSF Chimera) is used for this analysis.
Visualizing Molecular Docking Workflow
The following diagram illustrates a typical workflow for a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Signaling Pathway Context: Kinase Inhibition
The inhibition of kinases such as VEGFR-2, Aurora A, and CDK2 by pyrazole derivatives directly impacts cellular signaling pathways that control cell proliferation, angiogenesis, and cell cycle progression. The diagram below illustrates the central role of these kinases in cancer-related signaling.
Caption: Inhibition of key kinases by pyrazole derivatives in cancer signaling.
References
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties | MDPI [mdpi.com]
- 3. Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors - ProQuest [proquest.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol for Patenting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. This guide provides a comparative analysis to assess the potential patentability of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol, a substituted pyrazole derivative. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities.[1][2] This document outlines the existing landscape of related compounds, presents a hypothetical performance comparison based on a potential application as a PI3Kδ inhibitor, details relevant experimental protocols, and visualizes key concepts to aid in the evaluation of its novelty.
Prior Art and the Patent Landscape
A critical step in assessing patentability is a thorough review of prior art. Our investigation reveals that while "this compound" has not been explicitly claimed as a standalone compound in granted patents or applications, its core structure is encompassed within broader Markush claims in patent applications. Specifically, patent applications US20150353552A1 and WO2014/075393A1 disclose genera of compounds that include the 1-ethyl-5-methyl-1H-pyrazol-4-yl moiety as a component of larger molecules designed as Phosphoinositide 3-kinase (PI3K) delta inhibitors.
This finding suggests that the core scaffold is known within the context of pharmacologically active agents, which could present a challenge to the novelty of the specific methanol derivative if its utility is in a similar therapeutic area. However, novelty may still be established if the compound exhibits unexpected properties, a significantly improved activity profile, or a novel utility in an unrelated field.
Performance Comparison: A Hypothetical Case Study in PI3Kδ Inhibition
Given the context from the patent landscape, we present a hypothetical performance comparison of "this compound" against established PI3Kδ inhibitors. This comparison is illustrative and serves as a framework for how experimental data for the target compound could be evaluated.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity for PI3Kδ vs α (fold) | Selectivity for PI3Kδ vs β (fold) | Selectivity for PI3Kδ vs γ (fold) |
| This compound (Hypothetical) | 25 | >5000 | >5000 | 500 | >200 | >200 | 20 |
| Idelalisib | 19 | 8600 | 4000 | 2100 | 452 | 210 | 110 |
| Seletalisib | 1.2 | >3000 | >3000 | 29 | >2500 | >2500 | 24 |
| Zandelisib | 0.6 | >3000 | >3000 | >3000 | >5000 | >5000 | >5000 |
Data for Idelalisib, Seletalisib, and Zandelisib are compiled from publicly available sources. The data for this compound is hypothetical for illustrative purposes.
Table 2: Cellular Activity - Inhibition of p-Akt in B-Cell Lines
| Compound | p-Akt (Ser473) Inhibition IC50 (nM) |
| This compound (Hypothetical) | 150 |
| Idelalisib | 80 |
| Seletalisib | 10 |
| Zandelisib | 5 |
Data for Idelalisib, Seletalisib, and Zandelisib are compiled from publicly available sources. The data for this compound is hypothetical for illustrative purposes.
Experimental Protocols
To generate the comparative data presented above, the following standardized experimental protocols would be employed.
Protocol 1: In Vitro PI3K Enzyme Activity Assay (ADP-Glo™ Kinase Assay)
This biochemical assay directly measures the inhibition of PI3K enzyme activity.
Materials:
-
Purified recombinant PI3Kδ, α, β, and γ enzymes
-
PIP2/PIP3 lipid vesicles (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare a kinase reaction buffer containing the lipid substrate.
-
Add serial dilutions of the test compound to the assay plate wells.
-
Add the respective PI3K enzyme to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular Phospho-Akt (p-Akt) Western Blot Assay
This cell-based assay determines the inhibitor's ability to block PI3K signaling downstream by measuring the phosphorylation of Akt.
Materials:
-
B-cell lymphoma cell line (e.g., SUDHL-4)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
B-cell receptor (BCR) stimulating antibody (e.g., anti-IgM)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to grow to the desired density.
-
Pre-treat cells with various concentrations of the test compound for 2 hours.
-
Stimulate the B-cell receptor by adding anti-IgM antibody for 15 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and GAPDH to ensure equal loading.
-
Quantify band intensities to determine the relative levels of p-Akt and calculate IC50 values.
Visualizing the Path to Patentability
To further clarify the concepts discussed, the following diagrams illustrate key relationships and workflows.
Caption: Workflow for assessing the novelty of a chemical compound.
Caption: Simplified PI3K signaling pathway and the point of intervention for inhibitors.
Conclusion
The assessment of novelty for "this compound" for patenting requires a multifaceted approach. The existence of its core structure within prior patent applications for PI3K inhibitors necessitates a clear demonstration of unexpected and superior properties. Should experimental data reveal a significantly improved therapeutic index, a novel mechanism of action, or efficacy in a completely different biological pathway, a strong case for patentability could be made. The provided experimental protocols offer a roadmap for generating the necessary comparative data to support such a claim. Ultimately, the patentability will hinge on the ability to demonstrate a clear, inventive step over the existing art.
References
X-ray Crystallography Analysis: A Comparative Guide to (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol and Related Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
While a specific crystallographic analysis for (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol is not publicly available in surveyed crystallographic databases, this guide provides a comparative analysis of its structural analogues. By examining the crystal structures of closely related pyrazole derivatives, researchers can infer potential structural characteristics and understand the impact of substituent changes on the pyrazole core. This guide presents key crystallographic data, a detailed experimental protocol for X-ray diffraction analysis, and a visual representation of the experimental workflow.
Comparative Crystallographic Data of Pyrazole Derivatives
The following table summarizes the crystallographic data for several pyrazole derivatives, offering a point of comparison for the anticipated structure of this compound. These compounds share structural similarities, such as the pyrazole core and substitution at various positions.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 1-ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid[1] | C₈H₁₂N₂O₂S | Triclinic | P-1 | 7.949(2) | 8.330(2) | 8.368(2) | 71.267(4) | 80.761(5) | 74.291(5) | 503.5(2) | 2 |
| ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate[2][3][4] | C₁₉H₁₈N₂O₂ | Monoclinic | P2₁/c | 8.4593(4) | 15.6284(6) | 12.4579(5) | 90 | 98.241(3) | 90 | 1629.9(1) | 4 |
| ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate[5] | C₁₃H₁₄N₂O₂ | Monoclinic | P2₁/c | 12.141(3) | 13.934(4) | 7.2777(18) | 90 | 97.816(14) | 90 | 1220.9(5) | 4 |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[6] | C₁₁H₁₀N₂O₃ | Monoclinic | P2₁/c | 9.5408(16) | 9.5827(16) | 11.580(2) | 90 | 105.838(3) | 90 | 1018.5(3) | 4 |
| 4-Iodo-1H-pyrazole[7] | C₃H₃IN₂ | Orthorhombic | Pnma | 13.561(3) | 5.518(1) | 7.031(1) | 90 | 90 | 90 | 525.4(2) | 4 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a representative experimental protocol for the determination of a crystal structure, based on methodologies reported for pyrazole derivatives.[7]
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture).
2. Data Collection:
-
A suitable single crystal is selected and mounted on a diffractometer (e.g., a Bruker D8 Quest diffractometer equipped with a PHOTON II detector).[7]
-
The crystal is maintained at a low temperature (e.g., 172 K) during data collection to minimize thermal vibrations.[7]
-
Data are collected using monochromatic radiation, typically Mo-Kα radiation (λ = 0.71073 Å).[7]
-
The data collection is performed using a shutterless ω-scan technique.[7]
3. Structure Solution and Refinement:
-
The collected diffraction data are processed, and the crystal structure is solved using intrinsic phasing methods with software such as SHELXT.[7]
-
The structural model is then refined by a least-squares method using software like SHELXL, often interfaced with a graphical user interface such as Olex2.[7]
-
Absorption corrections (e.g., multi-scan) are applied to the data.[7]
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[7]
Experimental Workflow
The following diagram illustrates the typical workflow for X-ray crystallography analysis.
References
comparing the reactivity of 4-hydroxymethylpyrazoles with other substituted pyrazoles
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted pyrazoles is paramount for efficient synthesis and the design of novel therapeutics. This guide provides a comparative analysis of the reactivity of 4-hydroxymethylpyrazoles against other substituted pyrazoles, supported by experimental data and detailed protocols.
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmaceuticals. The nature and position of substituents on the pyrazole ring profoundly influence its chemical behavior, impacting reaction rates, regioselectivity, and ultimately, the biological activity of the resulting molecules. This guide focuses on the reactivity of 4-hydroxymethylpyrazoles in two key transformations: N-alkylation and electrophilic substitution, comparing them with pyrazoles bearing other common substituents at the 4-position.
Comparative Reactivity in N-Alkylation
N-alkylation is a fundamental reaction for modifying the properties of pyrazole-based compounds. The reaction's outcome is a delicate interplay of steric and electronic effects of the substituents on the pyrazole ring.
The hydroxymethyl group (-CH₂OH) at the 4-position is considered to be a weakly electron-donating group. Its influence on the N-alkylation of the pyrazole ring is often compared to other substituents to understand the factors governing regioselectivity and reaction efficiency.
Table 1: Comparison of N-Alkylation Yields for 4-Substituted Pyrazoles
| 4-Substituent | Alkylating Agent | Base/Solvent | Product(s) | Yield (%) | Reference |
| -CH₂OH | Trichloroacetimidate | Camphorsulfonic acid/DCE | Dialkylated product | 30 | [1] |
| -Cl | Phenethyl trichloroacetimidate | Camphorsulfonic acid/DCE | N-alkylated pyrazole | 77 | [1][2] |
| -CH₃ | Methanol | HY zeolite | 1,4-dimethylpyrazole | 100 | [3] |
| -NO₂ | Iodomethane | NaH/THF | 4-nitro-1-methylpyrazole | Not specified | [4] |
| -I | Benzyl bromide | KOH/Toluene (PTC) | N-benzyl-4-iodopyrazole | High (not specified) | [5] |
Note: The yields reported are from different studies with varying reaction conditions and may not be directly comparable. They are presented to provide a general understanding of the reactivity.
Comparative Reactivity in Electrophilic Substitution
The electron density of the pyrazole ring dictates its susceptibility to electrophilic attack. The C4 position is generally the most electron-rich and, therefore, the primary site for electrophilic substitution.[6] The nature of the substituent at this position can either enhance or diminish the ring's reactivity.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic and heteroaromatic compounds.[7][8] While direct formylation of 4-hydroxymethylpyrazole is not commonly reported, the formylation of precursor hydrazones to yield 4-formylpyrazoles provides insight into the electronic effects. 4-formylpyrazoles can be subsequently reduced to 4-hydroxymethylpyrazoles.
Table 2: Comparison of Vilsmeier-Haack Reaction Yields for the Synthesis of 4-Formylpyrazoles
| Hydrazone Substituent (leading to 4-substituent in pyrazole) | Reagents | Product | Yield (%) | Reference |
| Phenyl | POCl₃/DMF | 1-Phenyl-4-formylpyrazole | Not specified | [9] |
| 4-Methoxyphenyl | POCl₃/DMF | 1-(4-Methoxyphenyl)-4-formylpyrazole | 70.4 | |
| 4-Chlorophenyl | POCl₃/DMF | 1-(4-Chlorophenyl)-4-formylpyrazole | 70.8 |
Nitration
Nitration is a classic electrophilic aromatic substitution. The electron-donating or -withdrawing nature of the substituent at C4 significantly influences the reaction's feasibility and outcome.
Table 3: Comparison of Nitration Yields for Substituted Pyrazoles
| Pyrazole Substituent(s) | Nitrating Agent | Product(s) | Yield (%) | Reference |
| 3-methyl-1,5-diphenyl | HNO₃/H₂SO₄ | 3-methyl-4-nitro-1,5-diphenylpyrazole | Not specified | [10] |
| 4-Iodo | fuming HNO₃/zeolite | 4-Nitropyrazole | Not specified | [4] |
| N-H (unsubstituted) | N-nitropyrazole reagent | N-nitropyrazole and 4-nitropyrazole | up to 89 (for naphthalene nitration with the reagent) | [7] |
Experimental Protocols
General Protocol for N-Alkylation of Pyrazoles
This protocol is a general guideline for the base-mediated N-alkylation of pyrazoles.[11][12]
Materials:
-
Substituted pyrazole
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
To a stirred solution of the substituted pyrazole in an anhydrous solvent under an inert atmosphere, add the base portion-wise at 0 °C.
-
Allow the mixture to stir for a specified time (e.g., 30 minutes) at 0 °C or room temperature to ensure deprotonation.
-
Add the alkylating agent dropwise to the reaction mixture.
-
The reaction is then stirred at room temperature or heated as required, while monitoring the progress by TLC.
-
Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a suitable quenching solution.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Vilsmeier-Haack Formylation of Hydrazones
This protocol describes a general procedure for the synthesis of 4-formylpyrazoles from hydrazone precursors.[9][13]
Materials:
-
Hydrazone
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ice-cold water
-
Sodium bicarbonate solution
Procedure:
-
The Vilsmeier reagent is prepared by the slow addition of POCl₃ to anhydrous DMF at 0 °C with stirring.
-
The hydrazone is then added to the freshly prepared Vilsmeier reagent.
-
The reaction mixture is stirred at a specified temperature (e.g., 60-65 °C) for a certain period.
-
After the reaction is complete, the mixture is poured into crushed ice with stirring.
-
The resulting solution is neutralized with a sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
Signaling Pathways and Experimental Workflows
The pyrazole motif is a key component in many drugs that target specific signaling pathways. Understanding these pathways is crucial for drug development professionals.
Celecoxib and the COX-2 Signaling Pathway
Celecoxib, a well-known anti-inflammatory drug, contains a pyrazole core and functions as a selective inhibitor of cyclooxygenase-2 (COX-2). Its mechanism of action involves blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Pyrazole-Based Kinase Inhibitors in Cellular Signaling
Many pyrazole derivatives are potent kinase inhibitors, targeting pathways like the JAK/STAT and CDK/Rb pathways, which are often dysregulated in cancer and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, procedural approach to the safe disposal of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol, ensuring the protection of personnel and the environment.
Hazard Assessment and Waste Profile
Due to the absence of a specific SDS, a conservative "worst-case" approach should be adopted by inferring the hazard profile from analogous compounds. Pyrazole derivatives can exhibit a range of biological activities and potential toxicities.[2] Therefore, this compound should be treated as hazardous chemical waste. Under no circumstances should it be discharged down the drain or disposed of in regular trash.[2][3]
Inferred Hazard Profile of Structurally Similar Pyrazole Derivatives:
| Hazard Category | Finding |
| Acute Oral Toxicity | Low acute oral toxicity is suggested by some derivatives. |
| Skin Irritation | Classified as a potential skin irritant. |
| Eye Irritation | Classified as a potential serious eye irritant. |
| Environmental Hazards | May be harmful to aquatic life with long-lasting effects and not readily biodegradable. |
| Carcinogenicity | No data available to classify as a carcinogen. |
This table is based on data for structurally similar pyrazole derivatives and should be used as a precautionary guide.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic approach, from segregation to final pickup by a licensed professional.
1. Waste Segregation and Collection:
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4][5]
-
Solid Waste:
-
Liquid Waste (Solutions):
2. Container Selection and Labeling:
Proper containment and labeling are essential for safety and regulatory compliance.
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[2][5] Do not overfill the container; leave adequate headspace.[2]
-
Labeling: The waste container must be clearly labeled with:[2]
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate list of all constituents and their approximate concentrations.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
3. Waste Storage:
Hazardous waste must be stored safely in a designated area pending disposal.
-
Store the sealed waste container in a designated hazardous waste "Satellite Accumulation Area" (SAA).[5][6]
-
This area should be at or near the point of generation, well-ventilated, and away from incompatible materials.[5][6]
-
The SAA must be inspected weekly for any signs of leakage.[5]
4. Requesting Disposal:
The final disposal must be handled by trained professionals.
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[1]
-
Do not attempt to dispose of the chemical waste through incineration or other methods yourself.
5. Professional Disposal:
The ultimate disposal of this compound should be handled by a licensed professional waste disposal company. The most common and recommended method for such compounds is high-temperature incineration.[1]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the logical flow and key decision points.
Caption: Workflow for the proper disposal of this compound.
Caption: Decision-making process for the disposal of this compound.
References
Essential Safety and Operational Guidance for Handling (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol
Disclaimer: A specific Safety Data Sheet (SDS) for (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol was not publicly available at the time of this writing. The following guidance is based on the safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical safety. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
This guide provides procedural, step-by-step recommendations for the safe handling, use, and disposal of this compound to ensure the safety of researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on the potential hazards associated with pyrazole derivatives, which include skin and eye irritation.[1][2]
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles | Conforming to EN166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[1][3] |
| Skin Protection | Chemically impermeable gloves (e.g., nitrile) | Gloves must be inspected before use and disposed of properly after handling the compound.[3][4] |
| Laboratory coat | To prevent skin contact with the chemical.[5] | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To minimize inhalation of dust or vapors. If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Storage :
Disposal Plan: Waste Management and Decontamination
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect solid waste, including unused compound and contaminated materials (e.g., weighing paper, gloves), in a clearly labeled, sealed, and chemically compatible container.[5][6]
-
Liquid waste, such as solutions containing the compound, should be collected in a separate, labeled, and sealed container.[5]
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[6]
-
-
Waste Storage and Disposal :
-
Store waste containers in a designated hazardous waste accumulation area.[7]
-
Follow your institution's procedures for hazardous waste pickup and disposal, which is typically handled by a licensed professional waste disposal company.[5][6] High-temperature incineration is a common disposal method for such compounds.[6]
-
-
Decontamination :
-
Clean any spills immediately, wearing appropriate PPE.
-
For solid spills, sweep up and place in a suitable container for disposal.[1]
-
Wash contaminated surfaces with an appropriate solvent and then with soap and water.
-
Experimental Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
